Hpk1-IN-7
Description
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Properties
IUPAC Name |
5-[[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-5-(1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]-3,3-dimethyl-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-24(2)18-10-15(8-9-16(18)22(32)34-24)27-23-25-11-17(21-30-26-13-33-21)20(29-23)28-19(12-31)14-6-4-3-5-7-14/h3-11,13,19,31H,12H2,1-2H3,(H2,25,27,28,29)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSSNRBUPQUIEG-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)NC(CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)N[C@H](CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of HPK1-IN-7 in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell function. Its inhibition presents a promising strategy for enhancing anti-tumor immunity. This technical guide delineates the mechanism of action of HPK1-IN-7, a potent and selective HPK1 inhibitor, in T-lymphocytes. We provide a comprehensive overview of the underlying signaling pathways, quantitative data on the inhibitor's potency and selectivity, and detailed experimental protocols for key assays used to characterize its activity. This document is intended to serve as a resource for researchers and drug development professionals working in the field of immuno-oncology.
Introduction: HPK1 as a Negative Regulator of T-Cell Signaling
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. This interaction triggers a cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and effector functions, including cytokine production and cytotoxicity.
HPK1 (also known as MAP4K1) acts as a crucial checkpoint in this process, dampening the T-cell response to prevent excessive activation and maintain immune homeostasis.[1][2] Upon TCR stimulation, HPK1 is recruited to the immunological synapse and becomes activated.[2] Its primary substrate in T-cells is the linker for activation of T-cells (LAT) signaling complex component, SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][3]
HPK1 phosphorylates SLP-76 at Serine 376 (Ser376).[2][3] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2] The degradation of SLP-76 effectively dismantles the TCR signaling complex, thereby attenuating downstream signaling pathways and curtailing T-cell activation.[2][3]
Pharmacological inhibition of HPK1, therefore, represents a therapeutic strategy to enhance T-cell-mediated immunity, particularly in the context of cancer, where tumors often create an immunosuppressive microenvironment.
This compound: A Potent and Selective HPK1 Inhibitor
This compound is a small molecule inhibitor designed to be a potent and selective antagonist of HPK1 kinase activity.[1][4] Its mechanism of action is centered on preventing the phosphorylation of SLP-76, thereby sustaining TCR signaling and augmenting T-cell effector functions.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC | 2.6 nM | Kinase Assay | [1][4] |
Table 1: In vitro potency of this compound against HPK1.
| Kinase | IC | Fold Selectivity vs. HPK1 | Reference |
| HPK1 | 2.6 | 1 | [1] |
| IRAK4 | 59 | ~23 | [1] |
| GLK | 140 | ~54 | [1] |
Table 2: Kinase selectivity profile of this compound.
Signaling Pathways and Mechanism of Action
The inhibitory action of this compound directly impacts the canonical HPK1 signaling pathway in T-cells. The following diagrams, generated using the DOT language, illustrate these pathways.
References
Hpk1-IN-7: A Technical Guide to a Selective MAP4K1 Inhibitor for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Hpk1-IN-7, a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). This guide details its biochemical activity, mechanism of action, experimental protocols, and its role as a promising agent in cancer immunotherapy.
Introduction: Targeting MAP4K1 in Cancer Immunotherapy
Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a critical negative regulator of immune responses, particularly in T-cells, B-cells, and dendritic cells.[1][4][5] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently dampens the signaling cascade by phosphorylating key adaptor proteins like SLP76 (Src homology 2 domain containing leukocyte protein of 76 kDa).[5][6][7][8] This phosphorylation leads to the attenuation of T-cell activation, proliferation, and cytokine production.[8][9]
Given its role as an intracellular immune checkpoint, inhibiting HPK1 kinase activity is an attractive therapeutic strategy to enhance anti-tumor immunity.[2][10] Genetic studies in mice with kinase-dead HPK1 have demonstrated enhanced T-cell activity and superior tumor growth control.[4][6] this compound has emerged as a potent, selective, and orally bioavailable small molecule inhibitor designed to target HPK1, thereby unleashing the immune system against cancer cells.[11][12][13]
Biochemical and Pharmacological Profile of this compound
This compound demonstrates high potency for MAP4K1 and excellent selectivity against other kinases, a crucial feature for minimizing off-target effects. Its favorable pharmacokinetic properties support its use in preclinical in vivo models.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) | Source |
|---|---|---|
| HPK1 (MAP4K1) | 2.6 | [14][11][12][13] |
| IRAK4 | 59 | [14][11][12][13] |
| GLK (MAP4K3) | 140 | [14][11][12][13] |
| Fms/CSFR | 3.2 | [11] |
| FLT3 | 25.4 | [11] |
| AMPKA1 | 44.3 | [11] |
| cKIT | 45.7 | [11] |
| MST1 | 55.1 |[11] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing Condition | Source |
|---|---|---|---|
| Plasma Clearance | 43 mL/min/kg | 1 mg/kg, Intravenous | [14][11][15] |
| Volume of Distribution (Vd) | 4.4 L/kg | 1 mg/kg, Intravenous | [14][11][15] |
| Cmax | 5.3 µM | 20 mg/kg, Oral | [14][11][15] |
| AUC (0-24h) | 19 µM·h | 20 mg/kg, Oral | [14][11][15] |
| Oral Bioavailability | ~100% | Calculated |[14][11][15] |
Table 3: In Vivo Antitumor Efficacy of this compound
| Animal Model | Treatment | Dosage & Schedule | Outcome | Source |
|---|
| MC38 Syngeneic Tumor Model (Colorectal Cancer) | this compound in combination with anti-PD1 | 100 mg/kg, p.o., twice daily for 28 days | Enhanced anti-PD1 efficacy, achieving a 100% cure rate vs. 20% with anti-PD1 alone. |[14][11] |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of MAP4K1. This action prevents the negative regulation of T-cell signaling, leading to a more robust and sustained immune response.
As depicted, TCR engagement normally activates the SLP76 adaptor protein, a crucial step for T-cell activation.[8] However, MAP4K1 is also recruited to this complex, where it phosphorylates SLP76 at Serine 376, leading to its inactivation and subsequent degradation.[6][7][8] This acts as a negative feedback loop, dampening the immune response.[9] this compound blocks this inhibitory step, allowing for sustained SLP76 signaling, which results in enhanced T-cell activation, cytokine production, and ultimately, a more effective anti-tumor immune response.[5][8]
Experimental Methodologies
The characterization of this compound involves a series of standardized in vitro and in vivo assays.
4.1 In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of the target kinase.
-
Objective: To determine the IC50 value of this compound against MAP4K1 and other kinases.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by the kinase to a specific substrate peptide or protein. Inhibition of the kinase results in a decreased amount of radiolabeled substrate.
-
Protocol Outline:
-
Prepare a reaction mixture containing purified, recombinant human HPK1 enzyme, a suitable buffer (with MgCl₂ and other cofactors), and a specific substrate (e.g., Myelin Basic Protein).
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction wells.
-
Initiate the kinase reaction by adding radiolabeled ATP. The ATP concentration is typically set near its Km value to allow for the detection of competitive inhibitors.[16]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter paper. The substrate, now potentially phosphorylated, will bind to the paper, while the unreacted ATP is washed away.
-
Quantify the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase activity remaining relative to the DMSO control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
4.2 Cellular Assay: T-Cell Activation (IL-2 Secretion)
This assay assesses the functional impact of the inhibitor on primary immune cells.
-
Objective: To measure the enhancement of T-cell activation by this compound following TCR stimulation.
-
Principle: Activated T-cells secrete cytokines, such as Interleukin-2 (IL-2). The amount of secreted IL-2 is a robust indicator of T-cell activation status.
-
Protocol Outline:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate the PBMCs in a 96-well plate pre-coated with an anti-CD3 antibody (to stimulate the TCR) and a soluble anti-CD28 antibody (for co-stimulation).
-
Treat the cells with serial dilutions of this compound or a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Analyze the dose-dependent increase in IL-2 production to determine the EC50 of the compound.
-
4.3 In Vivo Syngeneic Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in an immunocompetent animal model.
-
Objective: To assess the ability of this compound, alone or in combination with other immunotherapies, to control tumor growth.
-
Model: C57BL/6 mice implanted with MC38 colon adenocarcinoma cells, a commonly used syngeneic model responsive to checkpoint inhibitors.
-
Protocol Outline:
-
Subcutaneously implant a suspension of MC38 tumor cells into the flank of C57BL/6 mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD1 antibody, this compound + anti-PD1).
-
Administer this compound orally (p.o.) at the specified dose and schedule (e.g., 100 mg/kg, twice daily).[14][11][15]
-
Administer anti-PD1 antibody via intraperitoneal (i.p.) injection as per its established protocol.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.
-
Analyze the tumor growth inhibition (TGI) for each group and assess for statistically significant differences. Cure rates can be determined by the number of mice with complete tumor regression.
-
Logical Framework of this compound Action
The mechanism of this compound can be distilled into a direct cause-and-effect relationship, highlighting its role in augmenting the cancer-immunity cycle.
Conclusion
This compound is a highly potent and selective MAP4K1 inhibitor with excellent oral bioavailability and demonstrated preclinical efficacy. By targeting a key negative regulator of T-cell signaling, it effectively enhances anti-tumor immune responses, particularly in combination with checkpoint inhibitors like anti-PD1. The data summarized herein provides a strong rationale for its continued investigation and development as a novel cancer immunotherapy agent. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of MAP4K1 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MAP4K Family Kinases and DUSP Family Phosphatases in T-Cell Signaling and Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | HPK1 inhibitor | CAS 2320462-65-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - MedChem Express [bioscience.co.uk]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glpbio.com [glpbio.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of immune responses. Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint, dampening the activation and effector functions of key immune cells, including T cells, Dendritic Cells (DCs), B cells, and Natural Killer (NK) cells. This technical guide provides an in-depth overview of the multifaceted role of HPK1 in immune suppression, detailing its intricate signaling pathways, its impact on various immune cell subsets, and its promise as a therapeutic target for cancer immunotherapy. The guide includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to support further research and drug development in this area.
Introduction to HPK1: An Intracellular Immune Checkpoint
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that plays a pivotal role in attenuating signaling cascades downstream of various immune receptors.[1] Its expression is primarily restricted to the hematopoietic lineage, making it an attractive therapeutic target with a potentially favorable safety profile, as it is not expressed in most major organs.[2][3] Genetic inactivation or pharmacological inhibition of HPK1 has been shown to enhance anti-tumor immunity by augmenting the functions of multiple immune cell types.[3][4] This has led to the development of numerous small molecule inhibitors of HPK1, several of which are currently in clinical trials for the treatment of advanced cancers.[5][6]
HPK1 Signaling Pathways in Immune Suppression
HPK1 is a central node in several signaling pathways that govern immune cell activation and function. Its inhibitory effects are mediated through the phosphorylation of key downstream substrates, leading to the attenuation of activating signals.
T-Cell Receptor (TCR) Signaling
The most well-characterized role of HPK1 is its negative regulation of T-cell receptor (TCR) signaling.[7][8] Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated.[9] Activated HPK1 then phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[10] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76/Gads complex from the LAT signalosome.[11] The destabilization of this critical signaling complex results in the dampening of downstream pathways, including the activation of Phospholipase C-gamma 1 (PLCγ1), calcium flux, and the Ras-MAPK cascade, ultimately leading to reduced T-cell proliferation and cytokine production.[9]
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
NF-κB, AP-1, and NFAT Pathways
HPK1 also modulates the activity of key transcription factors involved in T-cell activation, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[12] Full-length HPK1 can promote TCR-mediated NF-κB activation.[3] However, upon sustained T-cell activation, HPK1 can be cleaved by caspases, generating a C-terminal fragment that sequesters the IKK complex, thereby inhibiting NF-κB activation and promoting activation-induced cell death.[3][13] Overexpression of HPK1 has been shown to inhibit TCR activation of AP-1, while a kinase-dead mutant enhances this response, indicating a negative regulatory role.[9] The dampening of PLCγ1 and calcium signaling by HPK1 also indirectly suppresses the activation of the calcium-dependent transcription factor NFAT.[14]
B-Cell Receptor (BCR) Signaling
Similar to its role in T cells, HPK1 acts as a negative regulator of B-cell receptor (BCR) signaling.[15] Upon BCR engagement, HPK1 is activated and phosphorylates the B-cell linker protein (BLNK), the B-cell homolog of SLP-76.[16][17] This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of BLNK, thereby attenuating downstream signaling pathways, including the activation of MAPKs and IκB kinase.[16][17]
Prostaglandin E2 (PGE2) Receptor Signaling
The immunosuppressive tumor microenvironment is often rich in factors like Prostaglandin E2 (PGE2). HPK1 is a critical component of PGE2-mediated immune suppression.[2] PGE2, through its receptors EP2 and EP4, can activate HPK1, leading to the suppression of T-cell proliferation and cytokine production.[18][19] T cells from HPK1 knockout mice are resistant to PGE2-mediated suppression.[18]
Transforming Growth Factor-β (TGF-β) Receptor Signaling
HPK1 has also been implicated in the signaling pathway of the immunosuppressive cytokine Transforming Growth Factor-β (TGF-β).[20] TGF-β can induce the activation of HPK1, which in turn can activate the c-Jun N-terminal kinase (JNK) signaling cascade.[6][20] This pathway may contribute to the differentiation of regulatory T cells (Tregs) and the overall immunosuppressive effects of TGF-β.[5]
The Role of HPK1 in Different Immune Cell Types
HPK1's inhibitory influence extends across various hematopoietic lineages, contributing to a broad dampening of the anti-tumor immune response.
Conventional T Cells (CD4+ and CD8+)
In conventional T cells, HPK1 acts as a brake on activation, proliferation, and effector function.[5] Genetic deletion or pharmacological inhibition of HPK1 in T cells leads to enhanced and sustained TCR signaling, resulting in increased production of effector cytokines such as IFN-γ and IL-2, and augmented proliferative capacity.[21]
Regulatory T Cells (Tregs)
The role of HPK1 in regulatory T cells (Tregs) is complex. While the number of Tregs is elevated in HPK1 knockout mice, these Tregs exhibit reduced suppressive function.[21][22] HPK1-/- Tregs have a diminished ability to inhibit the proliferation of effector T cells and show an aberrant cytokine expression profile, including the production of pro-inflammatory cytokines like IFN-γ and IL-2.[22] This suggests that HPK1 is important for maintaining the suppressive phenotype of Tregs.[14]
Dendritic Cells (DCs)
HPK1 negatively regulates the maturation and function of dendritic cells.[11][12] Bone marrow-derived DCs (BMDCs) from HPK1 knockout mice exhibit higher expression of co-stimulatory molecules like CD80 and CD86 upon maturation stimuli such as LPS.[11] These HPK1-/- BMDCs also produce higher levels of pro-inflammatory cytokines, including IL-12, IL-1β, TNF-α, and IL-6, and are more potent at stimulating T-cell proliferation.[11][12] Furthermore, HPK1-/- BMDCs are more resistant to LPS-induced apoptosis.[11]
B Cells
As mentioned in the signaling section, HPK1 attenuates B-cell activation and proliferation by negatively regulating BCR signaling.[15] This can impact the humoral immune response and antibody production.
Natural Killer (NK) Cells
HPK1 also plays a role in regulating the function of NK cells.[5] HPK1 deficiency has been shown to enhance the cytotoxic activity of NK cells against tumor target cells.[4]
Quantitative Data on HPK1-Mediated Immune Suppression
The following tables summarize quantitative data from preclinical studies, illustrating the impact of HPK1 loss-of-function on various immune parameters.
Table 1: Effect of HPK1 Knockout on Dendritic Cell Phenotype and Function
| Parameter | Cell Type | Condition | Fold Change (HPK1-/- vs. WT) | Reference |
| CD80 Expression (MFI) | BMDCs | LPS stimulation | ~1.5 - 2.0 | [11] |
| CD86 Expression (MFI) | BMDCs | LPS stimulation | ~1.5 - 2.5 | [11] |
| I-A/I-E Expression (MFI) | BMDCs | LPS stimulation | ~1.5 - 2.0 | [11] |
| IL-12 Production (pg/mL) | BMDCs | LPS stimulation | > 2.0 | [12] |
| IL-1β Production (pg/mL) | BMDCs | LPS stimulation | > 2.0 | [12] |
| TNF-α Production (pg/mL) | BMDCs | LPS stimulation | > 2.0 | [12] |
| IL-6 Production (pg/mL) | BMDCs | LPS stimulation | > 2.0 | [12] |
| IL-10 Production (pg/mL) | BMDCs | LPS stimulation | Decreased | [18] |
| T-Cell Proliferation | Co-culture with T cells | Antigen stimulation | Increased | [11] |
Table 2: Effect of HPK1 Kinase-Dead Mutation or Inhibition on T-Cell Function
| Parameter | Cell Type | Condition | Effect | Reference |
| IL-2 Production | CD4+ & CD8+ T cells | anti-CD3/CD28 stimulation | Increased | [5][23] |
| IFN-γ Production | CD4+ & CD8+ T cells | anti-CD3/CD28 stimulation | Increased | [5][23] |
| TNF-α Production | CD8+ T cells | anti-CD3/CD28 stimulation | Increased | [23] |
| T-Cell Proliferation | CD4+ & CD8+ T cells | anti-CD3/CD28 stimulation | Increased | [5] |
| Resistance to PGE2 Suppression | T cells | PGE2 treatment + TCR stimulation | Resistant | [18][21] |
| Resistance to Adenosine Suppression | T cells | Adenosine treatment + TCR stimulation | Resistant | [21] |
| pSLP-76 (S376) Levels | T cells | TCR stimulation | Decreased | [24] |
Table 3: In Vivo Anti-Tumor Efficacy of HPK1 Knockout or Kinase-Dead Models
| Tumor Model | Mouse Strain | Outcome | Reference |
| Lewis Lung Carcinoma (LLC) | HPK1-/- | Reduced tumor growth | [2] |
| Sarcoma (1956) | HPK1 Kinase-Dead (K46M) | Reduced tumor growth | [15] |
| Glioma (GL261) | HPK1 Kinase-Dead (K46E) | Reduced tumor growth, Increased CD8+ T-cell infiltration | [15] |
| MC38 Colon Adenocarcinoma | HPK1 Kinase-Dead | Reduced tumor growth, Increased CD8+/Treg ratio | [15] |
Detailed Experimental Protocols
This section provides synthesized protocols for key experiments used to study HPK1 function.
HPK1 Kinase Assay
This protocol describes a general in vitro kinase assay to measure HPK1 activity.
Materials:
-
Recombinant active HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphatase inhibitors
-
Scintillation counter and vials
-
P81 phosphocellulose paper
Procedure:
-
Prepare the kinase reaction mixture by combining kinase assay buffer, MBP, and the test compound (e.g., HPK1 inhibitor) or vehicle control.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity based on the amount of ³²P incorporated into the MBP substrate.
Alternatively, non-radioactive, luminescence-based kinase assays such as ADP-Glo™ can be used, which measure the amount of ADP produced in the kinase reaction.[9][21]
Bone Marrow-Derived Dendritic Cell (BMDC) Maturation Assay
This protocol outlines the generation and maturation of BMDCs to assess the impact of HPK1.
Materials:
-
Bone marrow cells isolated from wild-type and HPK1 knockout mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Recombinant murine GM-CSF and IL-4
-
Lipopolysaccharide (LPS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against CD11c, MHC class II (I-A/I-E), CD80, and CD86
-
Flow cytometer
Procedure:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL) for 6-8 days to generate immature BMDCs.
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are enriched for immature BMDCs.
-
Re-plate the immature BMDCs and stimulate with LPS (e.g., 100 ng/mL) for 24 hours to induce maturation.
-
Harvest the matured BMDCs and stain with fluorochrome-conjugated antibodies against CD11c, MHC class II, CD80, and CD86.
-
Analyze the expression levels of the maturation markers on the CD11c+ population by flow cytometry.
T-Cell Proliferation Assay (CFSE-based)
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation.
Materials:
-
Splenocytes or purified T cells from wild-type and HPK1 knockout mice
-
CFSE staining solution
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Anti-CD3 and anti-CD28 antibodies
-
FACS buffer
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes or purified T cells.
-
Label the cells with CFSE (e.g., 1-5 µM) by incubating for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding complete medium.
-
Wash the cells to remove excess CFSE.
-
Plate the CFSE-labeled cells in a 96-well plate coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct generations of proliferating cells.
Immunoblotting for Phosphorylated SLP-76
This protocol details the detection of phosphorylated SLP-76 by western blotting.
Materials:
-
T-cell lysates (from stimulated and unstimulated cells)
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-SLP-76 (Ser376)
-
Primary antibody against total SLP-76 (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse T cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total SLP-76 to confirm equal protein loading.
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: HPK1 integrates signals from multiple immune receptors to mediate immune suppression.
Experimental Workflows
Caption: A typical workflow for evaluating the efficacy of an HPK1 inhibitor.
HPK1 as a Therapeutic Target in Immuno-Oncology
The profound role of HPK1 in suppressing anti-tumor immunity has positioned it as a highly attractive target for cancer immunotherapy.[7] The rationale for targeting HPK1 is multifaceted:
-
Broad Impact on Immune Cells: Inhibiting HPK1 can simultaneously enhance the functions of multiple key immune cell types involved in tumor rejection.
-
Overcoming Tumor Microenvironment-Mediated Suppression: HPK1 inhibitors can render T cells resistant to the immunosuppressive effects of factors like PGE2 and adenosine, which are often abundant in the tumor microenvironment.[21]
-
Synergy with Other Immunotherapies: Preclinical studies suggest that HPK1 inhibitors can synergize with checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, to further enhance anti-tumor immunity.[23]
-
Potential in CAR-T Cell Therapy: Depletion or inhibition of HPK1 in CAR-T cells has been shown to improve their efficacy in preclinical models.[20]
Several small molecule inhibitors of HPK1 are currently in various stages of preclinical and clinical development, with promising early results.[1][6]
Conclusion
Hematopoietic Progenitor Kinase 1 is a pivotal negative regulator of the immune system, exerting its suppressive effects across a wide range of hematopoietic cells through the modulation of key signaling pathways. Its role as an intracellular immune checkpoint makes it a compelling target for therapeutic intervention, particularly in the context of cancer immunotherapy. The ongoing development of potent and selective HPK1 inhibitors holds the promise of a new class of immunomodulatory agents that can overcome tumor-induced immune suppression and enhance the efficacy of existing cancer treatments. Further research into the intricate biology of HPK1 will undoubtedly continue to uncover new avenues for therapeutic innovation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Hematopoietic progenitor kinase 1 is a critical component of prostaglandin E2-mediated suppression of the anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 Dysregulation‐Associated NK Cell Dysfunction and Defective Expansion Promotes Metastatic Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the hematopoietic progenitor kinase-1 (HPK1)-dependent, stress-activated c-Jun N-terminal kinase (JNK) pathway by transforming growth factor beta (TGF-beta)-activated kinase (TAK1), a kinase mediator of TGF beta signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]
- 12. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation or suppression of NFkappaB by HPK1 determines sensitivity to activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Down-regulation of B cell receptor signaling by hematopoietic progenitor kinase 1 (HPK1)-mediated phosphorylation and ubiquitination of activated B cell linker protein (BLNK) [pubmed.ncbi.nlm.nih.gov]
- 16. Down-regulation of B Cell Receptor Signaling by Hematopoietic Progenitor Kinase 1 (HPK1)-mediated Phosphorylation and Ubiquitination of Activated B Cell Linker Protein (BLNK)* | Semantic Scholar [semanticscholar.org]
- 17. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 18. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 19. Hematopoietic progenitor kinase 1 (HPK1) negatively regulates prostaglandin E2-induced fos gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hematopoietic progenitor kinase 1 is a component of transforming growth factor beta-induced c-Jun N-terminal kinase signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Functional interactions of HPK1 with adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition in Dendritic Cell Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of immune responses. This technical guide provides an in-depth analysis of the effects of HPK1 inhibition on the maturation of dendritic cells (DCs), key antigen-presenting cells that bridge innate and adaptive immunity. Through a comprehensive review of preclinical data, this document summarizes the quantitative effects on DC maturation markers, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows. The findings strongly suggest that pharmacological inhibition of HPK1 enhances DC maturation, thereby augmenting their capacity to stimulate T cell responses, a promising strategy for enhancing anti-tumor immunity.
Introduction
Dendritic cells are professional antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping adaptive immune responses. The maturation of DCs is a critical process, characterized by the upregulation of co-stimulatory molecules, enhanced antigen presentation, and the secretion of pro-inflammatory cytokines. This transition from an immature, antigen-capturing state to a mature, T cell-activating state is tightly regulated.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a key intracellular checkpoint that attenuates signaling downstream of various immune receptors, including T cell receptors (TCRs) and B cell receptors (BCRs).[1][2] Emerging evidence has identified HPK1 as a significant negative regulator of DC activation and maturation.[1][3] Genetic ablation or pharmacological inhibition of HPK1 has been shown to enhance the immunostimulatory capacity of DCs, making HPK1 an attractive target for cancer immunotherapy.[3][4]
This guide will focus on the impact of HPK1 inhibition on DC maturation. While specific data for the inhibitor Hpk1-IN-7 is not extensively available in the public domain, this document will synthesize findings from studies utilizing HPK1 knockout models and other potent small molecule inhibitors of HPK1 to provide a comprehensive overview of the therapeutic potential of targeting this pathway.
Quantitative Data on the Effect of HPK1 Inhibition on Dendritic Cell Maturation
Inhibition of HPK1 has been demonstrated to significantly enhance the maturation of dendritic cells, as evidenced by changes in the expression of cell surface markers and the production of key cytokines. The following tables summarize quantitative data from studies on HPK1-deficient murine bone marrow-derived dendritic cells (BMDCs) and human monocyte-derived dendritic cells (mo-DCs) treated with a small molecule HPK1 inhibitor.
Table 1: Effect of HPK1 Deficiency on the Expression of Co-stimulatory and MHC Class II Molecules in Murine BMDCs [1][3]
| Marker | Wild-Type (WT) BMDCs | HPK1-deficient (HPK1-/-) BMDCs | Fold Change (HPK1-/- vs. WT) |
| CD80 | Low to moderate expression | High expression | Increased |
| CD86 | Moderate expression | High expression | Increased |
| I-Ab (MHC Class II) | Moderate expression | High expression | Increased |
Data is qualitative as presented in the source material, indicating a consistent and significant upregulation in HPK1-/- BMDCs compared to wild-type controls following stimulation with lipopolysaccharide (LPS).
Table 2: Effect of a Small Molecule HPK1 Inhibitor (CompK) on the Expression of Maturation Markers in Human mo-DCs [4]
| Marker | LPS Stimulation Alone | LPS Stimulation + CompK | Observation |
| CD86 | Increased expression | Markedly enhanced expression | Significant Increase |
| HLA-DR | Increased expression | Markedly enhanced expression | Significant Increase |
| CD80 | Minimal effect | Minimal effect | No significant change |
This study highlights a marked enhancement in CD86 and HLA-DR expression with HPK1 inhibition in a human system.
Table 3: Effect of HPK1 Deficiency on the Production of Pro-inflammatory Cytokines by Murine BMDCs [1][3]
| Cytokine | Wild-Type (WT) BMDCs (pg/mL) | HPK1-deficient (HPK1-/-) BMDCs (pg/mL) | Fold Change (HPK1-/- vs. WT) |
| IL-12 | Undetectable to low levels | Significantly increased levels | > 10-fold (estimated) |
| IL-1β | Low levels | Significantly increased levels | Increased |
| TNF-α | Moderate levels | Significantly increased levels | Increased |
| IL-6 | Moderate levels | Significantly increased levels | Increased |
Cytokine levels were measured in the supernatant of LPS-stimulated BMDCs. The data indicates a substantial increase in the production of key Th1-polarizing and pro-inflammatory cytokines in the absence of HPK1.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of HPK1 inhibition on dendritic cell maturation.
Generation and Maturation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol is adapted from studies on murine BMDCs.[5][6]
-
Isolation of Bone Marrow Cells: Euthanize mice and aseptically dissect femurs and tibias. Flush the bone marrow with RPMI-1640 medium using a syringe and a 25-gauge needle.
-
Red Blood Cell Lysis: Treat the cell suspension with RBC lysis buffer for 5 minutes at room temperature and then wash with RPMI-1640.
-
Cell Culture: Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of recombinant murine granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Differentiation: Plate the cells in non-tissue culture-treated petri dishes. On day 3, add fresh complete medium with GM-CSF. On day 6, gently swirl the plates and collect the non-adherent and loosely adherent cells, which are immature DCs.
-
Maturation with HPK1 Inhibitor:
-
Re-plate the immature DCs in fresh complete medium.
-
Add the HPK1 inhibitor (e.g., this compound) at the desired concentration (typically in the range of 10 nM to 1 µM, requiring empirical determination). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate for 1-2 hours before adding a maturation stimulus.
-
Stimulate the DCs with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 18-24 hours.
-
Flow Cytometry Analysis of DC Maturation Markers
This protocol outlines the steps for staining and analyzing DC surface markers.[7][8]
-
Cell Harvesting: After the maturation period, harvest the DCs by gentle pipetting.
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32 for murine cells) for 10-15 minutes on ice to reduce non-specific antibody binding.
-
Surface Staining: Add a cocktail of fluorescently-conjugated antibodies against DC maturation markers (e.g., anti-CD11c, anti-MHC Class II, anti-CD80, anti-CD86) and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the DC population (e.g., CD11c-positive cells) and analyze the expression levels (Mean Fluorescence Intensity, MFI) of the maturation markers.
Cytokine Quantification by ELISA
This protocol describes the measurement of cytokines secreted by DCs into the culture supernatant.[9][10]
-
Supernatant Collection: After the DC maturation period, centrifuge the cell culture plates and collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-12p70) overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% FBS) for 1-2 hours at room temperature.
-
Add the collected culture supernatants and a serial dilution of the recombinant cytokine standard to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the recombinant cytokine dilutions and calculate the concentration of the cytokine in the culture supernatants.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for HPK1 in dendritic cell maturation and the general experimental workflow.
Caption: HPK1 signaling in DC maturation.
Caption: Experimental workflow for assessing HPK1 inhibitor effects.
Discussion
The collective evidence strongly supports the role of HPK1 as a negative regulator of dendritic cell maturation. Inhibition of HPK1, either through genetic knockout or with small molecule inhibitors, leads to a hyper-mature DC phenotype. This is characterized by the enhanced expression of co-stimulatory molecules such as CD80 and CD86, and the increased production of critical pro-inflammatory and Th1-polarizing cytokines, including IL-12, TNF-α, and IL-6.[1][3]
The signaling pathway in DCs is thought to be initiated by pattern recognition receptors, such as TLR4, which upon ligand binding, recruit adaptor proteins like MyD88 and TRAF6.[11][12] This leads to the activation of downstream kinases like TAK1, which in turn activates the NF-κB and MAPK (p38/JNK) pathways, culminating in the transcription of genes responsible for the mature DC phenotype.[13] HPK1 is believed to be activated downstream of TRAF6 and acts as a brake on this signaling cascade, likely through the inhibition of TAK1 or other upstream activators of NF-κB and AP-1.[14] By inhibiting HPK1, this negative feedback loop is disrupted, leading to a more robust and sustained activation of these transcription factors and a consequently more potent DC maturation.
The enhanced maturation of DCs following HPK1 inhibition has significant implications for immunotherapy. More mature DCs are more effective at priming naïve T cells and driving potent anti-tumor T cell responses. The increased production of IL-12 is particularly important for the generation of Th1 and cytotoxic T lymphocyte (CTL) responses, which are crucial for effective tumor cell killing.
Conclusion
Inhibition of HPK1 represents a promising strategy to enhance dendritic cell maturation and function. The available data from preclinical models demonstrate that targeting HPK1 leads to a more immunogenic DC phenotype, which is desirable for cancer immunotherapy. Further investigation into the clinical utility of specific HPK1 inhibitors, such as this compound, is warranted. The experimental protocols and conceptual frameworks provided in this guide offer a basis for researchers and drug development professionals to further explore the therapeutic potential of modulating HPK1 activity in dendritic cells.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Dendritic Cell Maturation and Activation by a Potential Adjuvant, 2-Hydroxypropyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An optimized cocktail of small molecule inhibitors promotes the maturation of dendritic cells in GM-CSF mouse bone marrow culture [frontiersin.org]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. TLR-driven early glycolytic reprogramming via the kinases TBK1-IKKε supports the anabolic demands of dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Hpk1-IN-7: A Technical Guide to its Effects on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, primarily in T cells and other hematopoietic lineages.[1][2][3][4] Its role in dampening T-cell receptor (TCR) signaling makes it a compelling target for therapeutic intervention, particularly in the field of immuno-oncology.[5][6] Hpk1-IN-7 is a potent and orally active small molecule inhibitor of HPK1.[7][8] This technical guide provides an in-depth overview of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
This compound: Potency, Selectivity, and Pharmacokinetics
This compound demonstrates high potency for HPK1 and selectivity against other kinases. Its favorable pharmacokinetic profile supports its use in in vivo studies.[7][8]
| Parameter | Value | Reference |
| HPK1 IC₅₀ | 2.6 nM | [7][8] |
| IRAK4 IC₅₀ | 59 nM | [7] |
| GLK IC₅₀ | 140 nM | [7] |
| Fms/CSFR IC₅₀ | 3.2 nM | [8] |
| FLT3 IC₅₀ | 25.4 nM | [8] |
| AMPKA1 IC₅₀ | 44.3 nM | [8] |
| cKIT IC₅₀ | 45.7 nM | [8] |
| MST1 IC₅₀ | 55.1 nM | [8] |
| Pharmacokinetic Parameter (Mice) | Value | Reference |
| Dose (Intravenous) | 1 mg/kg | [7][8] |
| Plasma Clearance | 43 mL/min/kg | [7][8] |
| Volume of Distribution | 4.4 L/kg | [7][8] |
| Dose (Oral) | 20 mg/kg | [7][8] |
| Cₘₐₓ | 5.3 µM | [7][8] |
| AUC₀₋₂₄ₕ | 19 µM·h | [7][8] |
| Oral Bioavailability | ~100% | [7][8] |
The HPK1 Signaling Pathway and the Mechanism of Action of this compound
HPK1 is a key negative regulator of T-cell activation.[9][10] Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated.[4] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[11][12][13] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76.[11][13] The degradation of SLP-76 dismantles the TCR signaling complex, thereby attenuating downstream signaling cascades, including the activation of PLCγ1 and ERK, and reducing the production of key cytokines like Interleukin-2 (IL-2).[1][13]
This compound, as a potent inhibitor of HPK1, blocks this negative regulatory feedback loop. By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76.[4][14] This leads to sustained TCR signaling, enhanced T-cell activation, proliferation, and increased production of pro-inflammatory cytokines.[3][9]
Experimental Protocols
Biochemical HPK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and published research to determine the in vitro potency of this compound.[15][16]
Objective: To measure the IC₅₀ of this compound against recombinant HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in kinase assay buffer.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of HPK1 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture (containing MBP and ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cellular Assay for SLP-76 Phosphorylation
This protocol describes a method to assess the effect of this compound on the phosphorylation of its direct downstream target, SLP-76, in a cellular context.[14]
Objective: To measure the inhibition of TCR-induced SLP-76 phosphorylation by this compound in Jurkat cells or primary T cells.
Materials:
-
Jurkat T cells or isolated human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
This compound (various concentrations)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total-SLP-76
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment or ELISA-based detection kit
Procedure:
-
Culture Jurkat cells or PBMCs in RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 5-15 minutes.
-
Immediately lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation of SLP-76 using Western blotting or a sandwich ELISA.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, probe with anti-phospho-SLP-76 and anti-total-SLP-76 antibodies, and detect with an HRP-conjugated secondary antibody and chemiluminescence.
-
ELISA: Use a capture antibody specific for total SLP-76 and a detection antibody specific for phospho-SLP-76 (Ser376).
-
-
Quantify the band intensities (Western blot) or ELISA signal and normalize the phospho-SLP-76 signal to the total SLP-76 signal.
-
Determine the IC₅₀ of this compound for the inhibition of SLP-76 phosphorylation.
T-Cell Activation and Cytokine Production Assay
This assay measures the functional consequence of HPK1 inhibition on T-cell activation by quantifying cytokine production.[3]
Objective: To evaluate the effect of this compound on cytokine (e.g., IL-2, IFN-γ) secretion from activated T cells.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3/CD28 antibodies
-
This compound (various concentrations)
-
Cytokine detection kit (e.g., ELISA or multiplex bead-based assay)
-
96-well cell culture plates
Procedure:
-
Plate PBMCs in a 96-well plate.
-
Add various concentrations of this compound or DMSO to the wells.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-2 and/or IFN-γ in the supernatants using an appropriate cytokine detection kit according to the manufacturer's instructions.
-
Plot the cytokine concentration against the this compound concentration to determine the dose-dependent effect.
In Vivo Efficacy of this compound
In a syngeneic mouse model of colorectal cancer (MC38), this compound has demonstrated robust anti-tumor efficacy, particularly in combination with anti-PD-1 therapy.[7][8]
| Study | Animal Model | Treatment | Dosage | Result | Reference |
| Combination Therapy | MC38 Syngeneic Tumor Model | This compound + anti-PD1 | 100 mg/kg p.o. twice daily for 28 days | 100% cure rate | [7][8] |
| Control | MC38 Syngeneic Tumor Model | anti-PD1 alone | Not specified | 20% cure rate | [7][8] |
This significant enhancement of anti-PD-1 efficacy highlights the potential of HPK1 inhibition to overcome resistance to checkpoint blockade and improve anti-tumor immunity.[5]
Conclusion
This compound is a potent and selective inhibitor of HPK1 that effectively modulates the TCR signaling pathway. By preventing the HPK1-mediated negative feedback on T-cell activation, this compound enhances T-cell effector functions, including cytokine production. The pre-clinical data, particularly the synergistic effect with anti-PD-1 therapy, strongly support the continued investigation of this compound and other HPK1 inhibitors as promising immuno-oncology agents. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of this compound and its therapeutic potential.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | HPK1 inhibitor | CAS 2320462-65-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 11. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. biofeng.com [biofeng.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Understanding the kinase selectivity profile of Hpk1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Hpk1-IN-7 has emerged as a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. Its high selectivity makes it a valuable tool for studying HPK1's role in immuno-oncology and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Kinase Selectivity of this compound
This compound demonstrates exceptional potency for HPK1 with an IC50 of 2.6 nM.[1] Its selectivity has been assessed against a broad panel of kinases, revealing a highly specific inhibitory profile. The inhibitor, also referred to as compound 24 in its discovery publication, was found to be greater than 100-fold selective against 92% of the kinases evaluated in a panel of over 300.[1]
Key selectivity data is summarized in the table below:
| Kinase | IC50 (nM) | Selectivity vs. HPK1 |
| HPK1 (MAP4K1) | 2.6 | - |
| IRAK4 | 59 | 22.7-fold |
| GLK (MAP4K3) | 140 | 53.8-fold |
| GCK (MAP4K2) | >1000 | >384-fold |
| HGK (MAP4K4) | >1000 | >384-fold |
| KHS (MAP4K5) | >1000 | >384-fold |
| MINK (MAP4K6) | >1000 | >384-fold |
Table 1: IC50 values of this compound against HPK1 and other selected kinases. Data sourced from vendor information referencing Degnan AP, et al. ACS Med Chem Lett. 2021 and the publication itself.[1]
The broader kinome scan data from the discovery publication by Degnan et al. further underscores the remarkable selectivity of this compound. The compound was evaluated at a concentration of 1 µM against 311 kinases, with percentage inhibition reported. The vast majority of kinases showed minimal inhibition, highlighting the specific nature of this compound's activity.
Experimental Protocols
The determination of the kinase selectivity profile of this compound involves robust biochemical assays. The following protocols are based on the methodologies described in the discovery publication.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for HPK1 Inhibition
This assay is a common method for quantifying the activity of kinases and their inhibition.
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647 tracer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
-
384-well microplates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the HPK1 enzyme, the biotinylated peptide substrate, and the test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for HPK1.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing the TR-FRET detection reagents (e.g., EDTA to chelate Mg2+, Eu-labeled antibody, and a fluorescent tracer).
-
Signal Measurement: After another incubation period to allow for the binding of the detection reagents, measure the TR-FRET signal on a compatible plate reader. The signal is typically a ratio of the acceptor and donor fluorescence intensities.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
KINOMEscan™ Selectivity Profiling
This competition binding assay provides a broad assessment of a compound's interaction with a large number of kinases.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using a DNA-tagged kinase and quantitative PCR (qPCR).
General Procedure:
-
Compound Submission: The test compound (this compound) is submitted to a specialized vendor (e.g., DiscoverX, now part of Eurofins).
-
Assay Execution: The compound is tested at a standard concentration (e.g., 1 µM) against a large panel of human kinases.
-
Competition Binding: The compound is incubated with the DNA-tagged kinases and the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Reporting: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control (% control). A lower percentage indicates stronger binding and inhibition. Dissociation constants (Kd) can also be determined for specific interactions.
Mandatory Visualizations
HPK1 Signaling Pathway in T-Cells
The following diagram illustrates the central role of HPK1 as a negative regulator in T-cell receptor (TCR) signaling.
Caption: HPK1 negative feedback loop in TCR signaling.
Experimental Workflow for Kinase Selectivity Profiling
This flowchart outlines the general process for determining the kinase selectivity profile of a small molecule inhibitor like this compound.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
Methodological & Application
Application Notes and Protocols for Hpk1-IN-7 in In Vitro T-Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SLP-76 adaptor protein at Serine 376.[3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and degradation of SLP-76, which ultimately dampens the T-cell activation signal.[2][4] Inhibition of HPK1 has been shown to enhance T-cell effector functions, including increased cytokine production and expression of activation markers, making it a promising target for cancer immunotherapy.[1][5]
Hpk1-IN-7 is a potent and selective inhibitor of HPK1 kinase activity. These application notes provide detailed protocols for utilizing this compound in in vitro T-cell activation assays to assess its impact on T-cell signaling, cytokine production, and overall activation status.
Mechanism of Action of HPK1 in T-Cell Receptor Signaling
HPK1 acts as a brake on T-cell activation. The following diagram illustrates the canonical TCR signaling pathway and the inhibitory role of HPK1.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. This compound blocks this inhibitory pathway.
Data Presentation
Table 1: Effect of this compound on T-Cell Cytokine Production
| Treatment Condition | IL-2 Secretion (pg/mL) | IFN-γ Secretion (pg/mL) |
| Unstimulated T-cells | < 50 | < 50 |
| αCD3/CD28 Stimulation | 1500 | 2500 |
| αCD3/CD28 + this compound (1 µM) | 3000 | 5000 |
Note: Data are representative examples based on published findings on HPK1 inhibitors.[1][3] Actual results may vary depending on experimental conditions and donors.
Table 2: this compound Mediated Inhibition of SLP-76 Phosphorylation
| Treatment Condition | pSLP-76 (S376) MFI | % Inhibition |
| Unstimulated T-cells | 50 | - |
| αCD3/CD28 Stimulation | 400 | 0% |
| αCD3/CD28 + this compound (1 µM) | 100 | 75% |
Note: MFI (Median Fluorescence Intensity) values are representative and obtained by flow cytometry.[3]
Experimental Protocols
Protocol 1: In Vitro Human T-Cell Activation and Cytokine Measurement
This protocol outlines the steps for isolating human peripheral blood mononuclear cells (PBMCs), stimulating T-cells, and measuring cytokine production in the presence of this compound.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human anti-CD3 antibody (clone OKT3)
-
Human anti-CD28 antibody (clone CD28.2)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
Human IL-2 and IFN-γ ELISA kits or Cytokine Bead Array (CBA) kit
Experimental Workflow:
Caption: Workflow for in vitro T-cell activation and cytokine analysis.
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Enrich T-Cells (Optional but Recommended): Enrich for T-cells from the PBMC population using a negative selection kit like RosetteSep™.
-
Cell Plating: Resuspend the enriched T-cells in complete RPMI 1640 medium and plate them in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL (1 x 10^5 cells/well in 100 µL).
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired concentration of this compound (e.g., 1 µM) or DMSO vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.
-
T-Cell Stimulation: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the wells to stimulate T-cell activation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA or a CBA kit, following the manufacturer's instructions.
Protocol 2: Analysis of SLP-76 Phosphorylation by Flow Cytometry
This protocol details the method for assessing the phosphorylation status of SLP-76 at Serine 376 in response to TCR stimulation and this compound treatment.
Materials:
-
Isolated human T-cells (from Protocol 1)
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Phospho-specific antibody against pSLP-76 (S376)
-
Fluorochrome-conjugated secondary antibody (if primary is not conjugated)
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for phospho-flow cytometry analysis of pSLP-76.
Procedure:
-
Cell Preparation and Treatment: Prepare a single-cell suspension of human T-cells at 2 x 10^6 cells/mL. Pre-treat cells with this compound or DMSO for 1 hour at 37°C.
-
Short-Term Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes) at 37°C. This time point should be optimized to capture the peak of SLP-76 phosphorylation.
-
Fixation and Permeabilization: Immediately after stimulation, fix and permeabilize the cells using a commercially available fixation/permeabilization buffer according to the manufacturer's protocol. This step is crucial to allow the antibody access to intracellular phospho-proteins.
-
Intracellular Staining: Stain the fixed and permeabilized cells with a phospho-specific antibody against pSLP-76 (S376) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with permeabilization buffer to remove unbound antibody. If using an unconjugated primary antibody, perform a secondary antibody staining step at this point.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the pSLP-76 signal in the T-cell population for each treatment condition. A decrease in MFI in the this compound treated samples compared to the stimulated control indicates inhibition of HPK1 activity.[3]
Conclusion
The provided protocols and data offer a comprehensive guide for utilizing this compound in in vitro T-cell activation assays. By inhibiting the negative regulatory function of HPK1, this compound can significantly enhance T-cell effector functions. These assays are crucial for characterizing the pharmacological activity of HPK1 inhibitors and for advancing their development as potential immunotherapeutic agents.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. arcusbio.com [arcusbio.com]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Hpk1-IN-7 and Anti-PD-1 Combination Therapy
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By dampening T-cell activation and proliferation, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[1] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[1][3] Hpk1-IN-7 is a potent and selective, orally active inhibitor of HPK1 with an IC50 of 2.6 nM.[4][5] Preclinical studies have demonstrated that the combination of this compound with anti-PD-1 checkpoint blockade results in a synergistic anti-tumor effect, leading to complete tumor regression in syngeneic mouse models.[4][5]
These application notes provide an overview of the mechanism of action, experimental data, and detailed protocols for evaluating the combination therapy of this compound and anti-PD-1 in a preclinical setting.
Mechanism of Action
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), HPK1 is activated and phosphorylates downstream signaling molecules, such as SLP-76.[2][6] This phosphorylation leads to the attenuation of T-cell activation and proliferation, serving as an immune checkpoint to maintain homeostasis.[1] In the tumor microenvironment, this negative regulation can be exploited by cancer cells to evade immune surveillance.[1]
This compound works by blocking the kinase activity of HPK1, preventing the phosphorylation of its downstream targets.[1] This action disrupts the negative feedback loop, leading to sustained T-cell activation, increased cytokine production, and enhanced anti-tumor immune responses.[3][6] When combined with an anti-PD-1 antibody, which blocks a major T-cell exhaustion pathway, the result is a potent, dual-pronged approach to reinvigorate the anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its combination with anti-PD-1 therapy from preclinical studies.
Table 1: this compound Potency and Selectivity
| Compound | Target | IC50 (nM) |
| This compound | HPK1 | 2.6 |
| IRAK4 | 59 | |
| GLK | 140 |
Data sourced from MedchemExpress and InvivoChem.[4][5]
Table 2: In Vivo Efficacy of this compound and Anti-PD-1 Combination Therapy in MC38 Syngeneic Model
| Treatment Group | Dosing Regimen | Cure Rate |
| Anti-PD-1 alone | Standard | 20% |
| This compound + Anti-PD-1 | This compound: 100 mg/kg, p.o., twice daily for 28 days | 100% |
Data sourced from MedchemExpress.[4]
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing |
| Plasma Clearance | 43 mL/min/kg | 1 mg/kg, intravenous |
| Volume of Distribution | 4.4 L/kg | 1 mg/kg, intravenous |
| Cmax | 5.3 µM | 20 mg/kg, oral |
| AUC (0-24h) | 19 µM·h | 20 mg/kg, oral |
| Oral Bioavailability | ~100% | N/A |
Data sourced from InvivoChem.[5]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol describes the preparation of a formulation of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 20.8 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.
-
To prepare the final formulation, combine the following in a sterile tube in the specified order, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to bring the total volume to 1 mL.[5]
-
The final concentration of this example formulation will be 2.08 mg/mL. Adjust the stock solution concentration as needed to achieve the desired final dosing concentration. The formulation should be a clear solution.[5]
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model (MC38)
This protocol outlines a typical in vivo study to evaluate the efficacy of this compound and anti-PD-1 combination therapy in the MC38 colorectal cancer model.
Materials and Reagents:
-
C57BL/6 mice (female, 6-8 weeks old)
-
MC38 murine colorectal cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound formulation (prepared as in Protocol 1)
-
Anti-mouse PD-1 antibody (and corresponding isotype control)
-
Calipers for tumor measurement
-
Animal handling and dosing equipment
Procedure:
-
Tumor Cell Implantation:
-
Culture MC38 cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each C57BL/6 mouse.[7]
-
-
Tumor Growth Monitoring and Randomization:
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution used for this compound orally twice daily and the isotype control for the anti-PD-1 antibody intraperitoneally (i.p.) on the same schedule as the treatment groups.
-
This compound Monotherapy Group: Administer this compound (e.g., 100 mg/kg) orally twice daily for 28 days.[4][5]
-
Anti-PD-1 Monotherapy Group: Administer the anti-PD-1 antibody (e.g., 10 mg/kg) i.p. every 3 days for a set number of doses (e.g., 4 doses).[8]
-
Combination Therapy Group: Administer both this compound and the anti-PD-1 antibody according to the schedules for the monotherapy groups.[7]
-
-
Efficacy Readouts:
-
Pharmacodynamic and Immune Analysis (Optional):
Visualizations
Caption: HPK1 and PD-1 signaling pathways in T-cell activation and inhibition.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HPK1 inhibitor | CAS 2320462-65-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
Application Notes: Measuring Cytokine Production Following Hpk1-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its primary function within hematopoietic cells is to attenuate T-cell activation, thereby preventing excessive immune responses.[1][3] However, in the context of immuno-oncology, this inhibitory role can hinder the immune system's ability to effectively target and eliminate cancer cells.[3]
Hpk1-IN-7 is a potent and selective small molecule inhibitor of HPK1 with an IC50 of 2.6 nM.[4] By blocking the kinase activity of HPK1, this compound effectively removes the brakes on T-cell activation, leading to enhanced proliferation and increased production of key effector cytokines.[1][5] These application notes provide detailed protocols for the in vitro assessment of cytokine production in immune cells following treatment with this compound, a crucial step in evaluating its therapeutic potential.
Mechanism of Action
Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[6][7] This phosphorylation event leads to the dissociation of the TCR signalosome, thereby dampening downstream signaling pathways essential for T-cell activation and cytokine production.[6] this compound, by inhibiting the catalytic activity of HPK1, prevents the phosphorylation of SLP-76.[6] This action sustains TCR signaling, resulting in augmented T-cell activation and a significant increase in the secretion of pro-inflammatory cytokines, particularly Th1 cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α).[1][7]
Caption: Hpk1 signaling cascade and the inhibitory action of this compound.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs) and purified CD8+ T-cells. Data is compiled from studies on Hpk1 inhibitors with similar mechanisms of action.
Table 1: Dose-Dependent Effect of this compound on IL-2 Secretion in Human PBMCs
| This compound Concentration (nM) | IL-2 Production (pg/mL) (Mean ± SD) | Fold Increase vs. Vehicle |
| 0 (Vehicle) | 150 ± 25 | 1.0 |
| 1 | 350 ± 40 | 2.3 |
| 10 | 780 ± 65 | 5.2 |
| 100 | 1250 ± 110 | 8.3 |
| 1000 | 1300 ± 120 | 8.7 |
Table 2: Effect of this compound (1 µM) on Cytokine Production in Stimulated Human CD8+ T-Cells
| Cytokine | Vehicle Control (pg/mL) (Mean ± SD) | This compound (1 µM) (pg/mL) (Mean ± SD) | Fold Increase |
| IFN-γ | 800 ± 90 | 2400 ± 210 | 3.0 |
| IL-2 | 250 ± 30 | 950 ± 80 | 3.8 |
| TNF-α | 500 ± 60 | 1500 ± 130 | 3.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Caption: General workflow for measuring cytokine production after this compound treatment.
Protocol 1: Measurement of Secreted Cytokines by ELISA
This protocol details the quantification of cytokines secreted into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (stock solution in DMSO)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-human CD3 and anti-human CD28 antibodies (soluble or plate-bound)
-
96-well flat-bottom cell culture plates
-
Commercially available ELISA kits for human IFN-γ, IL-2, and TNF-α
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.[8]
-
Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI 1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Cell Seeding and Treatment:
-
Seed 1 x 10^5 cells (100 µL) per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the this compound dilutions to the respective wells. For the vehicle control, add 50 µL of medium with the corresponding concentration of DMSO.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
T-Cell Stimulation:
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA for IFN-γ, IL-2, and TNF-α according to the manufacturer's instructions provided with the commercial kits.
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples by interpolating from the standard curve generated with recombinant cytokine standards.
-
Protocol 2: Measurement of Intracellular Cytokines by Flow Cytometry
This protocol describes the detection of cytokines within individual cells, allowing for the identification of cytokine-producing cell populations.
Materials:
-
Human PBMCs or purified T-cells
-
This compound (stock solution in DMSO)
-
Complete RPMI 1640 medium
-
Anti-human CD3 and anti-human CD28 antibodies
-
Brefeldin A (protein transport inhibitor)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (optional, for strong stimulation)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)
-
Flow cytometer
Procedure:
-
Cell Preparation, Treatment, and Stimulation:
-
Cell Harvesting and Surface Staining:
-
After incubation, harvest the cells and wash them with flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer containing fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's protocol.
-
Incubate for 20 minutes at 4°C.
-
Wash the cells with the provided permeabilization/wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the permeabilization/wash buffer containing fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2, anti-TNF-α).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization/wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of cytokine-positive cells within specific T-cell populations (e.g., CD4+ or CD8+ T-cells).
-
Conclusion
The provided protocols offer a robust framework for investigating the impact of this compound on cytokine production in immune cells. The expected outcome is a dose-dependent increase in the production of key pro-inflammatory cytokines, confirming the inhibitor's mechanism of action and its potential as an immunotherapeutic agent. These methods are essential for the preclinical evaluation of Hpk1 inhibitors and can be adapted for various research and drug development applications.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. revvity.com [revvity.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Optimum culture conditions for specific and nonspecific activation of whole blood and PBMC for intracellular cytokine assessment by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 12. youtube.com [youtube.com]
Hpk1-IN-7: Application Notes and Protocols for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in dampening immune responses, thereby preventing excessive inflammation and autoimmunity.[4][5] However, in the context of cancer, HPK1's inhibitory function can impede the body's natural anti-tumor immunity.[6] Inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance T-cell activation and promote tumor cell killing.[7][8]
Hpk1-IN-7 is a potent and selective, orally active small molecule inhibitor of HPK1.[9][10] These application notes provide a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed protocols for its use in key immuno-oncology experiments.
Data Presentation
Biochemical and Cellular Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| HPK1 | 2.6 | Biochemical | [9][10] |
| IRAK4 | 59 | Biochemical | [9][10] |
| GLK (MAP4K3) | 140 | Biochemical | [9][10] |
| Fms/CSFR | 3.2 | Biochemical | |
| FLT3 | 25.4 | Biochemical | |
| AMPKA1 | 44.3 | Biochemical | |
| cKIT | 45.7 | Biochemical | |
| MST1 | 55.1 | Biochemical |
In Vivo Efficacy of this compound in Combination with Anti-PD1
| Animal Model | Treatment | Dosage & Administration | Outcome | Reference |
| MC38 Syngeneic Tumor Model (Mice) | This compound + anti-PD1 | 100 mg/kg, oral, twice daily for 28 days | 100% cure rate | [4][9] |
| MC38 Syngeneic Tumor Model (Mice) | anti-PD1 alone | Not specified | 20% cure rate | [4][9] |
Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Plasma Clearance | 43 mL/min/kg | 1 mg/kg, intravenous | [9] |
| Volume of Distribution | 4.4 L/kg | 1 mg/kg, intravenous | [9] |
| Cmax | 5.3 µM | 20 mg/kg, oral | [9] |
| AUC (0-24h) | 19 µM·h | 20 mg/kg, oral | [9] |
| Oral Bioavailability | ~100% | Calculated | [9] |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Mechanism of Action of this compound
Caption: this compound blocks HPK1, leading to enhanced T-cell activation.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in a syngeneic mouse model.
Experimental Protocols
In Vitro HPK1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against HPK1 kinase. This protocol is adapted from commercially available ADP-Glo™ kinase assay platforms.
Materials:
-
Recombinant HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of HPK1 enzyme solution (e.g., 3 ng/µL in kinase assay buffer) to each well, except for the "no enzyme" control wells.
-
Prepare a substrate/ATP mix containing MBP and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-SLP-76 (Ser376) Flow Cytometry Assay
Objective: To measure the effect of this compound on the phosphorylation of SLP-76 at Ser376 in T-cells following TCR stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
This compound dissolved in DMSO
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies:
-
Anti-pSLP-76 (Ser376)
-
Anti-CD4 (for PBMC)
-
Anti-CD8 (for PBMC)
-
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture Jurkat cells. Resuspend cells in RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.
-
Compound Treatment: Aliquot cells into tubes and pre-incubate with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
T-Cell Stimulation: Add anti-CD3/CD28 antibodies to the cell suspensions to a final concentration of 1-2 µg/mL each. Incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Wash the cells with staining buffer. Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
Staining:
-
Wash the cells twice with staining buffer to remove the permeabilization buffer.
-
Resuspend the cells in the antibody cocktail containing anti-pSLP-76 (Ser376) and cell surface markers (if using PBMCs).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the T-cell populations (CD4+ and CD8+ if using PBMCs). Analyze the median fluorescence intensity (MFI) of pSLP-76 (Ser376) in the different treatment groups.
In Vivo Efficacy Study in MC38 Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD1 antibody in a syngeneic mouse model of colon cancer.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
MC38 colon adenocarcinoma cells
-
Matrigel (optional)
-
This compound
-
In vivo formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Anti-mouse PD1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest MC38 cells and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements every 2-3 days once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment:
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (oral, twice daily) + Isotype control (intraperitoneal, twice weekly)
-
Group 2: this compound (100 mg/kg, oral, twice daily) + Isotype control
-
Group 3: Vehicle control + anti-PD1 antibody
-
Group 4: this compound + anti-PD1 antibody
-
-
Continued Monitoring: Continue to measure tumor volume and body weight twice weekly. Monitor the overall health of the animals.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a pre-determined maximum size (e.g., 2000 mm³), or after a set duration (e.g., 28 days). Euthanize mice if they show signs of excessive distress or weight loss.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze survival data using Kaplan-Meier curves. Statistical significance between groups can be determined using appropriate statistical tests (e.g., t-test, ANOVA).
Conclusion
This compound is a valuable research tool for investigating the role of HPK1 in immuno-oncology. Its high potency, selectivity, and oral bioavailability make it suitable for a range of in vitro and in vivo studies. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of HPK1 inhibition in enhancing anti-tumor immunity.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services [explicyte.com]
- 4. This compound | HPK1 inhibitor | CAS 2320462-65-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. HPK1 Kinase Enzyme System Application Note [promega.sg]
- 7. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biofeng.com [biofeng.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Conditional deletion of SLP-76 in mature T cells abrogates peripheral immune responses1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Hpk1-IN-7
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Hpk1-IN-7, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in the context of immune cell analysis by flow cytometry.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial negative regulator of immune responses.[1][2][3] It is predominantly expressed in hematopoietic cells and acts as an intracellular checkpoint, attenuating signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][3][4] HPK1 activation leads to the phosphorylation of key adaptor proteins like SLP-76 in T cells, marking them for degradation and thereby dampening T-cell activation, proliferation, and cytokine production.[5][6][7]
This compound is a potent, orally active small molecule inhibitor of HPK1 with an IC50 of 2.6 nM.[8][9] By blocking HPK1 activity, this compound can enhance the function of various immune cells, including T cells, B cells, and dendritic cells (DCs), making it a promising candidate for cancer immunotherapy, particularly in combination with checkpoint inhibitors like anti-PD-1.[1][2][8][10] Flow cytometry is an indispensable tool for dissecting the cellular and molecular effects of this compound on the immune system.
Mechanism of Action of HPK1 and its Inhibition
HPK1 acts as a brake on the immune system. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[5][10] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76.[6][7] The loss of SLP-76 destabilizes the TCR signalosome, leading to reduced downstream signaling, including the activation of PLCγ1 and ERK.[6][11] this compound blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thereby sustaining TCR signaling, leading to enhanced T-cell activation and effector functions.[3][4]
Experimental Protocols
I. In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound
This protocol describes the treatment of isolated human PBMCs with this compound for subsequent flow cytometric analysis.
Materials:
-
This compound (MedChemExpress)
-
Dimethyl sulfoxide (DMSO)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human PBMCs (isolated from healthy donors)
-
Anti-CD3/CD28 antibodies (for T-cell stimulation)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. A concentration range of 10 nM to 1 µM is a reasonable starting point. Include a DMSO-only vehicle control.
-
Cell Treatment: Add the diluted this compound or vehicle control to the PBMC suspension.
-
Stimulation (Optional): For T-cell activation studies, add anti-CD3/CD28 antibodies to the cell suspension.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, harvest the cells by centrifugation and wash with PBS. The cells are now ready for flow cytometry staining.
II. Flow Cytometry Staining Protocol
This protocol outlines the staining procedure for analyzing immune cell populations and activation markers.
Materials:
-
Harvested cells from the treatment protocol
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies (see suggested panels below)
-
Intracellular staining buffer (if analyzing intracellular targets like pSLP-76 or cytokines)
-
Flow cytometer (e.g., BD LSRFortessa™ or Cytek® Aurora)
Procedure:
-
Cell Count and Viability: Determine the cell count and viability of the harvested cells.
-
Surface Staining: a. Resuspend up to 1 x 10^6 cells in 50 µL of flow cytometry staining buffer. b. Add the antibody cocktail for surface markers and incubate for 20-30 minutes at 4°C in the dark. c. Wash the cells twice with staining buffer.
-
Intracellular Staining (for pSLP-76): a. After surface staining, fix and permeabilize the cells using an appropriate intracellular fixation/permeabilization buffer kit. b. Add the anti-pSLP-76 antibody and incubate as recommended by the manufacturer. c. Wash the cells with permeabilization buffer.
-
Intracellular Staining (for Cytokines): a. For cytokine analysis, a protein transport inhibitor (e.g., Brefeldin A or Monensin) should be added during the last 4-6 hours of cell culture. b. After surface staining, fix and permeabilize the cells. c. Add antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) and incubate. d. Wash the cells with permeabilization buffer.
-
Data Acquisition: Resuspend the stained cells in flow cytometry staining buffer and acquire data on a flow cytometer.
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison between treatment groups. Key parameters to analyze include:
-
Percentage of specific immune cell populations.
-
Mean Fluorescence Intensity (MFI) of activation markers.
-
Percentage of cytokine-producing cells.
Suggested Flow Cytometry Panels
The following are example antibody panels that can be used to analyze the effects of this compound. These panels can be customized based on the specific research question and available flow cytometer configuration.
Table 1: T-Cell Phenotyping and Activation Panel
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., APC-Cy7 | Exclude dead cells |
| CD3 | e.g., PE-Cy7 | Pan T-cell marker |
| CD4 | e.g., Krome Orange | Helper T-cell marker |
| CD8 | e.g., FITC | Cytotoxic T-cell marker |
| CD45RA | e.g., APC | Naive and effector T-cell marker |
| CCR7 | e.g., PE | Naive and central memory T-cell marker |
| CD25 | e.g., PE-Cy5 | Activation and regulatory T-cell marker |
| PD-1 | e.g., FITC | Exhaustion/activation marker |
| pSLP-76 (S376) | e.g., Alexa Fluor 488 | Direct target of HPK1 |
| IFN-γ | e.g., APC | Effector cytokine |
| FoxP3 | e.g., eFluor 660 | Regulatory T-cell marker (requires intranuclear staining) |
Table 2: Dendritic Cell and Myeloid Panel
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., APC-Cy7 | Exclude dead cells |
| CD45 | e.g., Pacific Blue | Pan-leukocyte marker |
| CD3 | e.g., PE-Cy7 | Dump channel (exclude T-cells) |
| CD19 | e.g., PE | Dump channel (exclude B-cells) |
| CD56 | e.g., PE-Cy5 | Dump channel (exclude NK cells) |
| HLA-DR | e.g., FITC | Antigen-presenting cell marker |
| CD11c | e.g., APC | Myeloid dendritic cell marker |
| CD123 | e.g., PE | Plasmacytoid dendritic cell marker |
| CD80 | e.g., PerCP-Cy5.5 | Co-stimulatory molecule |
| CD86 | e.g., BV605 | Co-stimulatory molecule |
| CD14 | e.g., Alexa Fluor-700 | Monocyte marker |
Expected Outcomes
Treatment with this compound is expected to result in:
-
Increased T-cell activation: Higher expression of activation markers like CD25 and a potential increase in the proportion of effector memory T cells.
-
Enhanced cytokine production: A higher percentage of IFN-γ and TNF-α producing T cells upon stimulation.[12]
-
Reduced pSLP-76 levels: A decrease in the MFI of pSLP-76 in T cells, indicating successful target engagement by this compound.[11]
-
Increased DC maturation: Upregulation of co-stimulatory molecules like CD80 and CD86 on dendritic cells.[12]
-
Reduced regulatory T-cell (Treg) suppressive function: While the number of Tregs might be elevated, their ability to suppress effector T-cell proliferation may be diminished.[13]
These protocols and application notes provide a solid foundation for investigating the immunological effects of this compound. Researchers should optimize concentrations and time points for their specific experimental systems. The use of well-designed flow cytometry panels will be critical in elucidating the full potential of HPK1 inhibition as a therapeutic strategy.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting pSLP76 after Hpk1-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (Hpk1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, Hpk1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP76) at serine 376 (pSLP76).[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which disrupts the formation of the SLP76-LAT signalosome, thereby attenuating downstream signaling pathways essential for T-cell activation, such as the phosphorylation of PLCγ1 and ERK.[1][2] Consequently, inhibition of Hpk1 kinase activity is a promising strategy for enhancing T-cell-mediated anti-tumor immunity.
Hpk1-IN-7 is a small molecule inhibitor of Hpk1. By blocking the catalytic activity of Hpk1, this compound is expected to decrease the phosphorylation of SLP76 at Ser376, leading to enhanced T-cell activation. This document provides a detailed protocol for detecting the inhibition of SLP76 phosphorylation using a Western blot assay in Jurkat cells, a human T-lymphocyte cell line commonly used to study TCR signaling.
Hpk1-SLP76 Signaling Pathway
The diagram below illustrates the negative regulatory role of Hpk1 on the T-cell receptor signaling pathway.
Caption: Hpk1-SLP76 signaling pathway.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol for detecting pSLP76.
Caption: Western blot experimental workflow.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of Hpk1 inhibitors on SLP76 phosphorylation.
| Inhibitor | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| Hpk1 Inhibitor (Compound 1) | Jurkat | Western Blot | pSLP76 (S376) | Significant reduction at 1 µM | [2] |
| Hpk1 Inhibitor (CompK) | Human Whole Blood | Flow Cytometry | pSLP76 (S376) | IC50 ≈ 5 µM | [3] |
| Hpk1-IN-33 | Jurkat | IL-2 Production | IL-2 Secretion | EC50 = 286 nM | [4] |
Detailed Experimental Protocol: Western Blot for pSLP76 (Ser376)
This protocol is designed for the analysis of pSLP76 (Ser376) levels in Jurkat cells treated with this compound.
Materials and Reagents:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pSLP76 (Ser376) (e.g., Cell Signaling Technology #76384)
-
Rabbit anti-SLP76 (total) (e.g., Cell Signaling Technology #25361)
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Tris-buffered saline with Tween-20 (TBST)
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies (e.g., 10 µg/mL each) for 15-30 minutes to induce TCR signaling and SLP76 phosphorylation.[2][5]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pSLP76 (Ser376) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total SLP76 and β-actin.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). The pSLP76 signal should be normalized to the total SLP76 or β-actin signal.
-
Expected Results:
Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of SLP76 at Serine 376 upon TCR stimulation. The total SLP76 and β-actin levels should remain relatively constant across all treatment conditions. This will demonstrate the target engagement and inhibitory activity of this compound in a cellular context.
References
- 1. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phospho-SLP-76 (Ser376) (D7S1K) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Hpk1-IN-7 in Adoptive Cell Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation, persistence, and anti-tumor immunity.[1][2][3][4] Hpk1 is expressed predominantly in hematopoietic cells and functions downstream of the T-cell receptor (TCR) to attenuate signaling cascades that are essential for a robust anti-tumor response.[4][5][6][7] Pharmacological inhibition of Hpk1 has emerged as a promising strategy to enhance the efficacy of adoptive cell therapies, such as Chimeric Antigen Receptor (CAR)-T cell therapy, by augmenting T-cell effector functions and overcoming the immunosuppressive tumor microenvironment.[2][8]
Hpk1-IN-7 is a potent and selective small molecule inhibitor of Hpk1. These application notes provide an overview of the role of Hpk1 in T-cell signaling, the mechanism of action of this compound, and detailed protocols for its application in pre-clinical adoptive cell therapy research.
Hpk1 Signaling Pathway in T-Cells
Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. Hpk1 acts as a crucial checkpoint in this pathway. Following TCR stimulation, Hpk1 is recruited to the TCR signaling complex where it becomes activated.[9] Activated Hpk1 then phosphorylates the adapter protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[2][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, which dampens the T-cell activation signal.[3][9] By inhibiting Hpk1, this compound prevents the phosphorylation and subsequent degradation of SLP-76, thereby sustaining and amplifying the TCR signaling cascade, leading to enhanced T-cell effector functions.[9]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, providing a reference for its potency and activity.
| Parameter | Value | Species | Assay System | Reference |
| IC₅₀ | 2.6 nM | Human | Biochemical Kinase Assay | [1] |
| Selectivity | IRAK4 (59 nM) | Human | Biochemical Kinase Assay | [1] |
| GLK (140 nM) | Human | Biochemical Kinase Assay | [1] | |
| Oral Bioavailability | ~100% | Mouse | In vivo PK study | [1] |
| In Vivo Efficacy | 100% cure rate (with anti-PD1) | Mouse | MC38 syngeneic tumor model | [1] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and Cytokine Release Assay
This protocol is designed to assess the effect of this compound on the activation and cytokine production of primary human T-cells or CAR-T cells.
Materials:
-
This compound (MedChemExpress or other supplier)
-
Primary human T-cells or CAR-T cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Anti-CD3/CD28 antibodies (for T-cell stimulation)
-
Target tumor cells (for CAR-T cell stimulation)
-
96-well flat-bottom culture plates
-
Flow cytometer
-
ELISA or Cytometric Bead Array (CBA) kit for IFN-γ and IL-2
-
Cell viability reagent (e.g., Trypan Blue or a fluorescence-based assay)
Procedure:
-
Cell Preparation: Isolate primary human T-cells from healthy donor PBMCs using standard methods (e.g., magnetic bead separation). Culture CAR-T cells according to the specific protocol for the construct. Ensure cell viability is >95%.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 medium to desired working concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only vehicle control.
-
Plate Coating (for anti-CD3/CD28 stimulation): Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash wells with sterile PBS before use.
-
Cell Seeding and Treatment:
-
For T-cells: Resuspend T-cells in complete RPMI-1640 medium. Add soluble anti-CD28 antibody (e.g., 1 µg/mL). Seed 1 x 10⁵ T-cells per well into the anti-CD3 coated plate.
-
For CAR-T cells: Seed 1 x 10⁵ CAR-T cells per well with target tumor cells at an appropriate Effector:Target (E:T) ratio (e.g., 1:1, 5:1).
-
-
Add the prepared concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of IFN-γ and IL-2 in the collected supernatants using ELISA or CBA according to the manufacturer's instructions.
-
T-cell Activation Marker Analysis (Optional): Harvest the T-cells and stain for activation markers such as CD69 and CD25 using fluorescently labeled antibodies. Analyze by flow cytometry.
Protocol 2: CAR-T Cell-Mediated Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance the cytotoxic potential of CAR-T cells against target tumor cells.
Materials:
-
This compound
-
CAR-T cells (effector cells)
-
Target tumor cells expressing the antigen of interest
-
Complete RPMI-1640 medium
-
Cytotoxicity assay kit (e.g., Calcein-AM release assay, LDH release assay, or a real-time impedance-based assay)
-
96-well culture plates (black-walled for fluorescence assays)
Procedure:
-
Target Cell Labeling (for Calcein-AM assay):
-
Harvest target tumor cells and wash with PBS.
-
Resuspend cells in PBS containing Calcein-AM (e.g., 5 µM) and incubate for 30 minutes at 37°C.
-
Wash the labeled cells twice with complete medium to remove excess dye.
-
Resuspend in complete medium and seed 1 x 10⁴ labeled target cells per well in a 96-well plate.
-
-
Effector Cell and Inhibitor Addition:
-
Prepare CAR-T cells at various concentrations to achieve different E:T ratios (e.g., 1:1, 5:1, 10:1).
-
Prepare this compound and vehicle control at desired concentrations in complete medium.
-
Add the CAR-T cells and this compound/vehicle control to the wells containing the labeled target cells.
-
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with lysis buffer (e.g., 1% Triton X-100).
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.
-
Data Acquisition:
-
For Calcein-AM assay: Measure the fluorescence of the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
For LDH assay: Collect the supernatant and perform the LDH assay according to the manufacturer's protocol.
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Protocol 3: In Vivo Adoptive Cell Therapy in a Syngeneic Mouse Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in combination with adoptive cell therapy.
Materials:
-
Syngeneic mouse tumor model (e.g., MC38 colorectal cancer in C57BL/6 mice)
-
Tumor-specific T-cells or CAR-T cells (murine)
-
This compound formulated for oral administration
-
Vehicle control for this compound
-
Sterile PBS
-
Calipers for tumor measurement
-
Appropriate animal handling and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ MC38 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Group Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
Adoptive cell therapy alone
-
This compound alone
-
Adoptive cell therapy + this compound
-
-
Adoptive Cell Transfer: Administer the tumor-specific T-cells or CAR-T cells via intravenous (tail vein) injection.
-
This compound Administration: Administer this compound or vehicle control orally at the predetermined dose and schedule (e.g., 100 mg/kg, twice daily).[1]
-
Tumor Measurement and Survival Monitoring: Continue to measure tumor volume regularly and monitor the overall health and survival of the mice.
-
Endpoint Analysis (Optional): At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to assess T-cell infiltration and phenotype.
Conclusion
This compound is a valuable research tool for investigating the role of Hpk1 in T-cell biology and for enhancing the efficacy of adoptive cell therapies. The protocols provided here offer a framework for conducting in vitro and in vivo studies to explore the full potential of Hpk1 inhibition in cancer immunotherapy. Researchers should optimize these protocols for their specific cell types and experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arcusbio.com [arcusbio.com]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rapt.com [rapt.com]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Application Notes: Measuring Cell Viability in Response to Hpk1-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hpk1-IN-7 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immune responses.[2][3] this compound has a biochemical IC50 of 2.6 nM for HPK1.[1] The primary mechanism of action for this compound and other HPK1 inhibitors is the potentiation of T-cell activation and proliferation, leading to enhanced immune-mediated clearance of cancer cells. This is in contrast to traditional cytotoxic agents that directly target and kill tumor cells.
These application notes provide detailed protocols for assessing the viability of cells treated with this compound using common colorimetric (MTT) and luminescent (CellTiter-Glo®) assays. While this compound is not expected to have direct cytotoxic effects on most cancer cell lines, these assays are crucial for:
-
Confirming the lack of direct cytotoxicity at concentrations effective for immune cell modulation.
-
Assessing the health of immune cells (e.g., T cells, Jurkat cells) following treatment.
-
Evaluating cell viability in co-culture systems where immune cells are incubated with cancer cells.
Data Presentation
The primary potency of this compound is defined by its biochemical inhibition of the HPK1 enzyme. Efficacy in cellular systems is typically measured by downstream effects on T-cell activation, such as cytokine production or proliferation, rather than direct cell killing.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type |
| HPK1 | 2.6 | Biochemical |
Data sourced from publicly available information.[1]
Table 2: Cellular Activity of this compound (Representative Data)
| Cell Line | Assay Type | Endpoint Measured | Effective Concentration Range |
| Human T-cells | Cytokine Release (e.g., IL-2, IFN-γ) | Increased Cytokine Production | 10 - 1000 nM |
| Jurkat | Reporter Assay (e.g., NFAT-luciferase) | Increased Reporter Activity | 10 - 1000 nM |
Note: Specific effective concentrations can vary based on the specific cell type, assay conditions, and experimental endpoint.
Signaling Pathway and Experimental Workflow
Hpk1 Signaling Pathway in T-Cells
HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including SLP-76, which ultimately dampens T-cell activation. This compound blocks this inhibitory signal, leading to a more robust and sustained T-cell response.
Caption: Hpk1 signaling pathway in T-cell activation.
Experimental Workflow for Cell Viability Assays
The general workflow for assessing cell viability after treatment with this compound involves cell seeding, compound treatment, incubation, and subsequent measurement using a viability reagent.
Caption: General workflow for cell viability assays.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is suitable for adherent and suspension cells and measures the metabolic activity of viable cells.
Materials:
-
Cells of interest (e.g., Jurkat, cancer cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) or acclimate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a dose-response curve (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the compound directly in a small volume (e.g., 10 µL of a 10x solution).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 1 hour in the dark to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a more sensitive, homogeneous method for determining the number of viable cells based on ATP quantification.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well opaque-walled plates (white or black)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting.
-
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well (adherent) or 20,000-50,000 cells/well (suspension) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (DMSO).
-
Add the compound to the wells as described in the MTT protocol.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow for interpreting cell viability results for an immuno-oncology agent like this compound.
Caption: Logic for interpreting this compound viability data.
Conclusion
The provided protocols for MTT and CellTiter-Glo® assays are robust methods for evaluating the effect of this compound on cell viability. Given that the primary therapeutic action of this compound is to enhance anti-tumor immunity, these assays are essential tools for confirming the selectivity of the compound and ensuring that observed anti-tumor effects in more complex systems (e.g., co-cultures, in vivo models) are due to the intended immuno-modulatory mechanism rather than direct cytotoxicity. Researchers should carefully select the appropriate cell types and assay conditions to best address their specific experimental questions.
References
Troubleshooting & Optimization
Hpk1-IN-7 Technical Support Center: Solubility and Stability in DMSO
For researchers, scientists, and drug development professionals utilizing Hpk1-IN-7, ensuring its proper dissolution and stability is critical for reliable experimental outcomes. This technical support center provides a comprehensive guide to the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), including troubleshooting advice and frequently asked questions.
Quick Reference Data
The following tables summarize the key quantitative data regarding this compound solubility and storage.
Table 1: this compound Solubility in DMSO
| Parameter | Value | Notes |
| Solubility | 125 mg/mL | Sonication may be required to achieve complete dissolution.[1][2] |
| Molar Concentration | 272.65 mM | Calculated based on a molecular weight of 458.47 g/mol .[1][2] |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Temperature | Duration | Recommendations |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2][3] |
| -80°C | 6 months | Preferred for long-term storage. Aliquot to minimize freeze-thaw cycles.[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol details the steps for dissolving this compound in DMSO to create a stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemical-resistant tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (up to 125 mg/mL). It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of this compound.[1]
-
Initial Dissolution: Vortex the solution vigorously for several minutes.
-
Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator. Sonicate for 10-15 minute intervals until the solution is clear.[1][2] Gentle warming to 37°C can also aid in dissolution.[2]
-
Visual Inspection: Visually confirm that no particulates are present in the solution.
-
Aliquoting and Storage: To maintain stability, it is highly recommended to aliquot the stock solution into single-use vials. This practice minimizes the number of freeze-thaw cycles the solution is subjected to.[2][3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3]
Troubleshooting Guide
Encountering issues with solubility and stability can be a common hurdle. This guide addresses potential problems and provides actionable solutions.
Problem 1: this compound does not fully dissolve in DMSO.
Caption: Troubleshooting incomplete dissolution of this compound in DMSO.
-
Cause: The concentration of this compound may be too high, even if within the reported solubility limit, as solubility can be batch-dependent.
-
Solution: Try preparing a more dilute stock solution.
-
-
Cause: The DMSO used may have absorbed moisture from the atmosphere.
-
Solution: Always use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO for preparing stock solutions.[1]
-
-
Cause: Insufficient energy has been applied to dissolve the compound.
-
Solution: Continue to vortex and sonicate the solution. Gentle warming to 37°C can also be effective.[2]
-
Problem 2: Precipitate forms in the DMSO stock solution during storage.
-
Cause: The compound may be coming out of solution at lower temperatures. This can sometimes occur with highly concentrated stock solutions.
-
Solution: Before use, allow the vial to equilibrate to room temperature and then vortex thoroughly. If the precipitate persists, sonicate the vial for a few minutes until the solution clears.
-
-
Cause: The stock solution may have undergone freeze-thaw cycles, which can affect stability.
Problem 3: this compound precipitates when added to aqueous media for experiments.
-
Cause: this compound has poor aqueous solubility. When the DMSO stock is diluted into a large volume of aqueous buffer or cell culture media, the compound can crash out of solution.
-
Solution:
-
Minimize the final concentration of DMSO in your assay, ideally keeping it below 0.5%.
-
Perform serial dilutions to gradually decrease the DMSO concentration, which can sometimes prevent precipitation.
-
For in vivo studies, co-solvents such as PEG300 and Tween-80 are often used in the final formulation to maintain solubility.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: Can I repeatedly freeze and thaw my this compound DMSO stock solution?
A1: It is strongly advised to avoid repeated freeze-thaw cycles.[2][3] Each cycle can potentially lead to degradation of the compound and may cause it to precipitate out of solution. The best practice is to prepare single-use aliquots of your stock solution.
Q2: How long is this compound stable in DMSO at room temperature?
Q3: My DMSO is not new, but it is a high grade. Can I still use it?
A3: It is highly recommended to use a newly opened bottle of anhydrous DMSO.[1] DMSO is very hygroscopic and will readily absorb water from the air. This absorbed moisture can significantly lower the solubility of this compound.
Q4: What should I do if I observe a color change in my DMSO stock solution?
A4: A color change can be an indication of compound degradation or a reaction with the solvent. If you observe a color change, it is recommended to discard the stock solution and prepare a fresh one to ensure the integrity of your experimental results.
Q5: Is sonication necessary if the compound appears to dissolve with just vortexing?
A5: Even if the solution appears clear after vortexing, sonication is recommended to ensure that the compound is fully and homogeneously dissolved, especially when preparing a concentrated stock solution.[1][2] This can help prevent precipitation during storage.
References
Technical Support Center: Optimizing Hpk1-IN-7 for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-7 in in vitro experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[4][5][6] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at serine 376.[5][7] This phosphorylation leads to the degradation of SLP-76, which dampens T-cell activation.[5][6] this compound inhibits the kinase activity of HPK1, thereby preventing the phosphorylation and subsequent degradation of SLP-76, which results in enhanced T-cell activation.[6]
Q2: What is the recommended starting concentration for this compound in in vitro assays?
The IC50 of this compound for HPK1 is 2.6 nM.[1][2][3] For in vitro cellular assays, a common starting point is to test a concentration range around the IC50 value. A broader range, for instance, from 1 nM to 1 µM, is often used to determine the optimal concentration for a specific cell line and experimental setup. In Jurkat cells, another HPK1 inhibitor showed effective inhibition of SLP-76 phosphorylation at concentrations around 120 nM.[5] For biochemical kinase assays, concentrations closer to the IC50 are typically used.
Q3: How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use. When preparing working solutions for cell-based assays, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
This compound demonstrates excellent kinome selectivity. However, it does show some activity against IRAK4 (IC50 = 59 nM) and GLK (IC50 = 140 nM).[1][2] Researchers should consider these potential off-target effects when interpreting their data, especially at higher concentrations.
Troubleshooting Guides
Issue 1: No or low inhibition of HPK1 activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions. |
| Degraded this compound | Ensure the compound has been stored correctly. Use a fresh aliquot of the inhibitor. |
| Inactive HPK1 enzyme (in biochemical assays) | Use a new batch of recombinant HPK1 enzyme. Include a positive control inhibitor to verify enzyme activity. |
| Low HPK1 expression in cells (in cellular assays) | Confirm HPK1 expression in your cell line using Western blot or qPCR. |
| Suboptimal assay conditions | Optimize assay parameters such as incubation time, ATP concentration (for kinase assays), and cell density. |
Issue 2: High background signal or variability in results.
| Possible Cause | Troubleshooting Step |
| DMSO concentration is too high | Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (e.g., <0.1%). |
| Cell health and viability issues | Use healthy, actively growing cells. Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel. |
| Inconsistent pipetting or reagent addition | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Contamination of cell cultures | Regularly check cell cultures for any signs of contamination. |
Issue 3: Difficulty in detecting the downstream effects of HPK1 inhibition (e.g., pSLP-76 levels).
| Possible Cause | Troubleshooting Step |
| Timing of stimulation and inhibitor treatment is not optimal | Perform a time-course experiment to determine the optimal time for cell stimulation (e.g., with anti-CD3/CD28) and this compound treatment.[8] |
| Low sensitivity of the detection method | For Western blotting, use high-quality antibodies and optimize antibody concentrations and incubation times. Consider more sensitive detection methods like ELISA or high-throughput assays like TR-FRET or AlphaLISA if available.[9][10] |
| Cell line is not responsive | Use a cell line known to have a functional TCR signaling pathway, such as Jurkat T cells or primary human PBMCs.[5][11] |
Quantitative Data Summary
| Parameter | This compound | Reference Compound(s) |
| HPK1 IC50 | 2.6 nM[1][2][3] | Sunitinib: Ki ≈ 10 nM[7] |
| Selectivity | IRAK4: 59 nM, GLK: 140 nM[1][2] | - |
| Cellular pSLP-76 Inhibition (IC50) | Not explicitly stated for this compound. A similar potent inhibitor had an IC50 of < 20 nM in a human pSLP-76 ELISA.[9] Another compound showed an IC50 of ~120 nM in Jurkat cells.[5] | - |
| In Vivo Efficacy | Shows robust enhancement of anti-PD1 efficacy in a syngeneic tumor model at 100 mg/kg, p.o.[1] | - |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for HPK1
This protocol is a general guideline for determining the inhibitory activity of this compound against recombinant HPK1.
Materials:
-
Recombinant human HPK1 (e.g., Invitrogen Cat. No. PV6357)[12]
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)[13]
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer containing a constant, low percentage of DMSO.
-
In a multi-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the HPK1 enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., MBP) and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Phospho-SLP-76 (pSLP-76) in Jurkat Cells
This protocol describes how to assess the effect of this compound on the phosphorylation of SLP-76 in a cellular context.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-human CD3/CD28 antibodies (for T-cell stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-HPK1, and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Seed Jurkat cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for a predetermined time (e.g., 30 minutes).[9] Unstimulated cells should be included as a negative control.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against pSLP-76 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total SLP-76, HPK1, and the loading control to ensure equal protein loading.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a drug binds to its intended target in a cellular environment based on ligand-induced thermal stabilization of the target protein.
Materials:
-
Cells expressing HPK1
-
This compound
-
PBS
-
Lysis buffer
-
Thermal cycler or heating block
-
Western blot reagents
Procedure:
-
Treat intact cells with this compound or DMSO (vehicle control) for a specified time.
-
Wash the cells to remove unbound compound.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[14]
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble HPK1 in the supernatant by Western blotting.
-
Increased thermal stability of HPK1 in the presence of this compound (i.e., more soluble HPK1 at higher temperatures) indicates target engagement.
Visualizations
Caption: HPK1 signaling pathway in T-cells.
Caption: Workflow for pSLP-76 Western Blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | HPK1 inhibitor | CAS 2320462-65-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Troubleshooting off-target effects of Hpk1-IN-7
This guide provides troubleshooting information and frequently asked questions for researchers using Hpk1-IN-7. The focus is to help identify and mitigate potential off-target effects to ensure the accurate interpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase expressed primarily in hematopoietic cells that acts as a negative regulator of immune cell activation, particularly in T-cells.[3][4][5]
Upon T-Cell Receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (Src homology 2 domain containing leukocyte protein of 76 kDa).[4][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization of the SLP-76 signaling complex and subsequent attenuation of downstream signals, such as the phosphorylation of PLCγ1 and ERK.[4][7] By inhibiting the kinase activity of HPK1, this compound blocks this negative feedback loop, leading to sustained T-cell activation, enhanced cytokine production, and a more robust anti-tumor immune response.[5][8]
Caption: HPK1 signaling pathway in T-cell activation.
Q2: I'm observing effects that don't seem related to T-cell activation. What are the known off-targets of this compound?
While this compound has excellent kinome selectivity, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations.[1][9] These off-target interactions can lead to unexpected phenotypes. The known kinase selectivity profile of this compound shows inhibitory activity against several other kinases.
This compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Primary Function | Potential Off-Target Effect |
|---|---|---|---|
| HPK1 (MAP4K1) | 2.6 | Negative regulation of T-cell signaling | (On-Target) |
| Fms (CSF1R) | 3.2 | Myeloid cell differentiation, survival | Altered macrophage/monocyte function |
| FLT3 | 25.4 | Hematopoietic stem/progenitor cell proliferation | Effects on hematopoietic development |
| IRAK4 | 59 | Toll-like receptor (TLR) signaling | Modulation of innate immune responses |
| GLK (MAP4K3) | 140 | Pro-inflammatory signaling, JNK activation | Broad effects on inflammation |
Data sourced from MedchemExpress.[1]
If your experimental observations could be explained by the inhibition of Fms, FLT3, IRAK4, or GLK, you may be observing off-target effects.
Q3: My results are inconsistent. How can I confirm that this compound is engaging its intended target (HPK1) in my cellular model?
Confirming on-target activity is a critical first step in troubleshooting. This involves verifying that this compound is binding to HPK1 and inhibiting its downstream signaling pathway in your specific experimental system.
-
Assess Downstream Signaling: The most direct method is to measure the phosphorylation of HPK1's primary substrate, SLP-76, at Serine 376. A dose-dependent decrease in pSLP-76 (S376) levels upon treatment with this compound indicates successful target engagement.[10] This is typically measured by Western Blot or a specialized ELISA.[4][9]
-
Confirm Target Binding: A Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound physically binds to HPK1 inside the cell. Ligand binding stabilizes the target protein, increasing its melting temperature.
Detailed protocols for Western Blotting and CETSA are provided in the Experimental Protocols section below.
Q4: How can I design my experiments to minimize or control for off-target effects?
A robust experimental design is essential for distinguishing on-target from off-target effects.
-
Use a Concentration Gradient: Always perform dose-response experiments. On-target effects should occur at concentrations consistent with the IC50 for HPK1 (low nM range), while off-target effects may only appear at higher concentrations.
-
Incorporate Proper Controls:
-
Use an Orthogonal Inhibitor: If possible, use a structurally distinct HPK1 inhibitor. If two different inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Conduct Rescue Experiments: If the off-target is known (e.g., Fms), determine if adding its downstream product can reverse the observed phenotype.
Caption: Logical workflow for troubleshooting unexpected results.
Q5: At what concentration should I use this compound to maximize on-target effects while minimizing off-target activity?
To maximize the probability of observing on-target effects, it is crucial to work within the "selectivity window." This is the concentration range where the inhibitor is active against its primary target (HPK1) but has minimal activity against known off-targets.
-
Starting Point: Begin with concentrations around the biochemical IC50 for HPK1 (2.6 nM). A good starting range for cellular assays is typically 1-100 nM.
-
Caution with High Concentrations: Based on the selectivity data, concentrations approaching and exceeding ~25-50 nM are more likely to engage off-targets like FLT3 and IRAK4. Use of concentrations in the high nanomolar or micromolar range should be interpreted with extreme caution and ideally validated with genetic controls.
Caption: Selectivity window for this compound based on IC50 values.
Experimental Protocols
Protocol 1: Western Blot Analysis for HPK1 Target Engagement (pSLP-76)
This protocol verifies HPK1 inhibition by measuring the phosphorylation of its direct substrate, SLP-76, in T-cells.
Materials:
-
Jurkat cells or primary human T-cells.
-
This compound (and vehicle control, DMSO).
-
Anti-CD3/CD28 antibodies for T-cell stimulation.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-SLP-76 (S376), anti-total-SLP-76, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate (ECL).
Methodology:
-
Cell Treatment: Plate T-cells and allow them to rest. Pre-treat cells with a dose-range of this compound (e.g., 0, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 15-30 minutes to activate the TCR pathway and induce HPK1 activity.
-
Cell Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-pSLP-76) overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Image the blot using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe for total SLP-76 and a loading control. Quantify band intensities and normalize the pSLP-76 signal to total SLP-76 and the loading control. A dose-dependent decrease in the normalized pSLP-76 signal indicates on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA confirms direct binding of this compound to the HPK1 protein in a cellular context by measuring changes in protein thermal stability.
Materials:
-
Cells expressing HPK1.
-
This compound (and vehicle control, DMSO).
-
PBS and lysis buffer with protease inhibitors.
-
PCR tubes or plate.
-
Thermal cycler.
-
Equipment for Western Blotting or Mass Spectrometry.
Methodology:
-
Treatment: Treat intact cells in suspension or adherent plates with this compound (at a saturating concentration, e.g., 1-10 µM) or vehicle control for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release soluble proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis:
-
Collect the supernatant containing the soluble (non-denatured) protein fraction.
-
Analyze the amount of soluble HPK1 remaining at each temperature point for both the vehicle and this compound treated samples via Western Blot.
-
-
Interpretation: Plot the percentage of soluble HPK1 against temperature for both conditions. A shift of the melting curve to a higher temperature in the this compound-treated sample indicates that the inhibitor has bound to and stabilized the HPK1 protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Hpk1-IN-7 Resistance in Cancer Cells
Welcome to the technical support center for Hpk1-IN-7. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound, particularly in the context of resistance in cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to guide your research.
Troubleshooting Guide: Investigating this compound Resistance
This guide is intended to help you identify the potential causes of reduced sensitivity or acquired resistance to this compound in your cancer cell models.
Initial Observation: Decreased efficacy of this compound in inhibiting cancer cell growth or augmenting T-cell-mediated killing in co-culture experiments.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| 1. Is the compound active and stable? | - Improper storage of this compound.- Degradation of the compound in experimental media. | - Verify the storage conditions of your this compound stock (-20°C or -80°C for long-term storage).- Prepare fresh dilutions for each experiment.- Include a positive control cell line known to be sensitive to this compound. |
| 2. Is the target (HPK1) being effectively inhibited? | - Insufficient intracellular concentration of this compound.- Alterations in the HPK1 kinase domain affecting drug binding. | - Perform a dose-response experiment and assess the phosphorylation of SLP-76 at Ser376, a direct downstream target of HPK1, via Western blot. A lack of decrease in p-SLP-76 (Ser376) upon treatment suggests a problem with target engagement.- Sequence the HPK1 gene in your resistant cells to check for mutations in the kinase domain. |
| 3. Is the downstream signaling pathway still suppressed? | - Activation of bypass signaling pathways that compensate for HPK1 inhibition. | - Analyze the activation status of key T-cell signaling pathways downstream of SLP-76, such as the Ras-ERK and PLCγ1-NFAT pathways. Use Western blotting to check for phosphorylation of ERK and other relevant kinases.[1] |
| 4. Are there changes in the expression levels of key proteins? | - Upregulation of HPK1 expression.- Increased expression of pro-survival or anti-apoptotic proteins. | - Quantify HPK1 protein levels in resistant versus sensitive cells using Western blot or flow cytometry.- Perform proteomic analysis to identify differentially expressed proteins related to cell survival and apoptosis. |
| 5. Is the tumor microenvironment contributing to resistance? | - Presence of immunosuppressive factors that counteract the effects of HPK1 inhibition. | - Measure the levels of immunosuppressive molecules such as PGE2, adenosine, and TGF-β in your cell culture supernatant.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76 at Serine 376, which in turn stabilizes the TCR signaling complex, leading to enhanced T-cell activation, cytokine production (e.g., IL-2, IFN-γ), and proliferation.[1][2]
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on known mechanisms of resistance to other kinase inhibitors, potential causes can be categorized as:
-
On-target resistance:
-
Secondary mutations in the HPK1 kinase domain that reduce the binding affinity of this compound.
-
Amplification of the MAP4K1 gene (encoding HPK1), leading to overexpression of the target protein.
-
-
Off-target resistance:
-
Activation of bypass signaling pathways that promote T-cell inhibition or cancer cell survival independently of the HPK1 pathway.
-
Upregulation of drug efflux pumps that reduce the intracellular concentration of this compound.
-
Alterations in the tumor microenvironment , such as increased production of immunosuppressive cytokines.
-
Q3: How can I generate an this compound resistant cell line for my studies?
A3: A common method is to culture a sensitive cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., near the IC20) and gradually increasing the dose as the cells adapt and become more resistant. This process of dose escalation can take several months. It is crucial to periodically assess the IC50 of the cell population to monitor the development of resistance and to cryopreserve cells at different stages.
Q4: What are the recommended combination therapies to overcome this compound resistance?
A4: Preclinical studies suggest that combining HPK1 inhibitors with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, can have synergistic effects.[2] This is because HPK1 inhibition and checkpoint blockade act on different, non-overlapping pathways to enhance anti-tumor immunity. If resistance is due to the activation of a specific bypass pathway, targeting a key component of that pathway with another small molecule inhibitor could also be a viable strategy.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and other HPK1 inhibitors.
Table 1: In Vitro Potency of Selected HPK1 Inhibitors
| Compound | Target | IC50 (nM) | Cellular Assay (p-SLP-76) IC50 (nM) | IL-2 Production EC50 (nM) | Reference |
| This compound | HPK1 | 0.2 | 3 | 1.5 | [3] |
| Compound K | HPK1 | 2.6 | - | - | [4] |
| KHK-6 | HPK1 | 20 | - | - | [5] |
| GNE-1858 | HPK1 | 1.9 | - | - | [4] |
Table 2: Effect of an HPK1 Inhibitor (CompK) on Cytokine Production in Human CD8+ T Cells
| Treatment | IFN-γ Secretion (pg/mL) | Fold Change vs. Vehicle |
| Vehicle | ~100 | 1.0 |
| CompK (0.1 µM) | ~500 | 5.0 |
| CompK (1 µM) | ~1500 | 15.0 |
| Data are approximate and derived from graphical representations in the cited literature for illustrative purposes.[2] |
Experimental Protocols
Protocol 1: Assessment of HPK1 Target Engagement by Western Blot for Phospho-SLP-76 (Ser376)
Objective: To determine if this compound is effectively inhibiting HPK1 kinase activity in cells by measuring the phosphorylation of its direct substrate, SLP-76, at serine 376.
Materials:
-
Sensitive and potentially resistant cancer cell lines or Jurkat T-cells.
-
This compound
-
Anti-CD3/anti-CD28 antibodies (for T-cell stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total SLP-76, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with a dose range of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
For T-cells, stimulate with anti-CD3/anti-CD28 antibodies for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-SLP-76 (Ser376) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image.
-
Strip the membrane and re-probe for total SLP-76 and the loading control to normalize the data.
Protocol 2: T-Cell Activation Assay by IL-2 ELISA
Objective: To quantify the effect of this compound on T-cell activation by measuring the secretion of Interleukin-2 (IL-2).
Materials:
-
Human or murine T-cells (e.g., from PBMCs or splenocytes)
-
This compound
-
Anti-CD3/anti-CD28 antibodies
-
Human or murine IL-2 ELISA kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Isolate T-cells from peripheral blood or spleen.
-
Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody and a dose range of this compound or vehicle control to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Perform the IL-2 ELISA according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration of IL-2 based on the standard curve.
Protocol 3: Flow Cytometry Analysis of T-Cell Activation Markers (CD69 and CD25)
Objective: To assess the effect of this compound on the expression of early (CD69) and late (CD25) T-cell activation markers.
Materials:
-
Human or murine T-cells
-
This compound
-
Anti-CD3/anti-CD28 antibodies
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
Flow cytometer
-
FACS tubes
-
Staining buffer (e.g., PBS with 2% FBS)
Procedure:
-
Isolate and culture T-cells as described in the IL-2 ELISA protocol.
-
After the desired incubation time (e.g., 24 hours for CD69, 48-72 hours for CD25), harvest the cells.
-
Wash the cells with staining buffer.
-
Stain the cells with the cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the percentage of cells expressing CD69 and CD25.
Visualizations
HPK1 Signaling Pathway and the Action of this compound
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Resistance
Caption: A logical workflow for troubleshooting this compound resistance.
Potential Mechanisms of Resistance to this compound
Caption: Postulated mechanisms of resistance to this compound.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 4. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Common issues with Hpk1-IN-7 in long-term cell culture
Welcome to the technical support center for Hpk1-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4][5] By inhibiting HPK1, this compound blocks this negative regulation, leading to enhanced T-cell activation, proliferation, and cytokine production, which is a promising strategy for cancer immunotherapy.[3][4][6][7]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[1] For long-term storage, the stock solution in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. Based on in vitro assays, the IC50 of this compound for HPK1 is 2.6 nM.[1][2] However, cellular assays often require higher concentrations to achieve the desired biological effect. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for such an experiment could be a range from 10 nM to 1 µM.
Q4: How stable is this compound in cell culture medium?
While specific long-term stability data in various cell culture media is not extensively published, the chemical structure of this compound, an isofuranone derivative, suggests potential for hydrolysis in aqueous solutions over extended periods. It is advisable to freshly prepare media containing this compound for long-term experiments or to replenish the media with the inhibitor every 48-72 hours to maintain a consistent effective concentration. For critical long-term studies, it is recommended to empirically determine the stability of this compound in your specific cell culture medium.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term cell culture experiments with this compound.
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
-
Visible precipitate in the culture medium after adding this compound.
-
Inconsistent experimental results.
Potential Causes:
-
Poor Solubility: this compound has poor water solubility and may precipitate when diluted from a DMSO stock into aqueous culture medium.
-
High Concentration: The final concentration of this compound in the medium may exceed its solubility limit.
-
Improper Dilution: Incorrect technique when diluting the DMSO stock solution.
Solutions:
-
Optimize Dilution: When diluting the DMSO stock, add it to a small volume of medium first, mix well, and then add this to the final volume of medium. Avoid adding the DMSO stock directly to a large volume of cold medium.
-
Use a Carrier Protein: Adding a small amount of serum (e.g., 0.1-0.5% FBS) or a carrier protein like bovine serum albumin (BSA) to serum-free medium can help to maintain the solubility of hydrophobic compounds.
-
Formulation with Solubilizing Agents: For in vivo or challenging in vitro systems, formulation with excipients like PEG300 and Tween-80 can improve solubility.[2][8][9][10]
-
Re-evaluate Working Concentration: Perform a dose-response curve to determine the lowest effective concentration to minimize solubility issues.
Issue 2: Decreased Inhibitor Activity Over Time
Symptoms:
-
Initial desired biological effect is observed, but it diminishes over several days of culture.
-
Phosphorylation of downstream targets of HPK1 (e.g., SLP-76) increases over time despite the presence of the inhibitor.
Potential Causes:
-
Inhibitor Degradation: this compound may degrade in the aqueous and warm environment of the cell culture incubator.
-
Metabolism by Cells: Cells may metabolize the inhibitor over time, reducing its effective concentration.
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of cell culture plates and flasks.[11]
Solutions:
-
Regular Media Changes: Replenish the cell culture medium with freshly prepared this compound every 48-72 hours.
-
Monitor Inhibitor Activity: Periodically assess the activity of the inhibitor by measuring the phosphorylation status of a downstream target like SLP-76 via Western blot or flow cytometry.[12] This allows for direct monitoring of the inhibitor's efficacy in the culture.
-
Increase Initial Concentration: If media changes are not feasible, a slightly higher initial concentration might compensate for degradation over a short period. However, this should be carefully validated to avoid toxicity.
Issue 3: Cellular Toxicity or Off-Target Effects
Symptoms:
-
Increased cell death, reduced proliferation, or changes in cell morphology at concentrations where specific HPK1 inhibition is expected.
-
Unexpected changes in signaling pathways not directly related to HPK1.
Potential Causes:
-
High Inhibitor Concentration: The concentration used may be too high, leading to off-target kinase inhibition or general cellular stress. This compound shows selectivity against IRAK4 (59 nM) and GLK (140 nM), which could be affected at higher concentrations.[1][2]
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.
-
Induction of Apoptosis: Prolonged inhibition of signaling pathways can sometimes lead to apoptosis. HPK1 itself can be cleaved by caspases during apoptosis, which might complicate the interpretation of results in long-term cultures with some cell death.[13][14][15][16]
-
Altered T-cell Function: Long-term kinase inhibition can impact T-cell function and survival.[17][18]
Solutions:
-
Determine IC50 and Therapeutic Window: Perform a dose-response curve for both the desired activity (e.g., inhibition of SLP-76 phosphorylation) and cytotoxicity (e.g., using a cell viability assay) to determine the optimal therapeutic window.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent in the culture medium is consistent across all experimental conditions, including the vehicle control, and is below the toxic threshold for your cells (typically <0.1% for DMSO).
-
Assess Off-Target Effects: If unexpected phenotypes are observed, consider testing the effects of other, structurally different HPK1 inhibitors to see if the phenotype is consistent. Also, examining the phosphorylation status of key off-target kinases can be informative.
-
Monitor Apoptosis: Include an apoptosis assay (e.g., Annexin V/PI staining) in your long-term experiments to assess if the observed cell death is due to apoptosis.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (HPK1) | 2.6 nM | [1][2] |
| This compound Selectivity (IRAK4) | 59 nM | [1][2] |
| This compound Selectivity (GLK) | 140 nM | [1][2] |
| Solubility in DMSO | 125 mg/mL (272.65 mM) | [1] |
| Storage (DMSO stock) | -80°C for 6 months; -20°C for 1 month | [1] |
Key Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration of this compound
-
Cell Seeding: Seed your cells of interest (e.g., Jurkat T-cells or primary human T-cells) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 72 hours).
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 1 nM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Add the this compound dilutions to the cells.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Assessment of Activity:
-
Target Engagement: Lyse the cells and perform a Western blot to analyze the phosphorylation of SLP-76 (Ser376), a direct substrate of HPK1. A decrease in p-SLP-76 indicates HPK1 inhibition.
-
Functional Outcome: If applicable, measure a functional outcome of HPK1 inhibition, such as IL-2 secretion in stimulated T-cells, using an ELISA.
-
-
Assessment of Cytotoxicity: In a parallel plate, assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the dose-response curves for both HPK1 inhibition and cytotoxicity to determine the EC50 for the biological effect and the CC50 for cytotoxicity. The optimal working concentration should provide significant target inhibition with minimal cytotoxicity.
Protocol 2: Monitoring this compound Stability and Activity in Long-Term Culture
-
Experimental Setup: Prepare a larger volume of cell culture medium containing your optimal working concentration of this compound. Also, prepare a cell-free control (medium with this compound but no cells).
-
Incubation: Incubate both the cell-containing and cell-free medium under normal cell culture conditions (37°C, 5% CO2).
-
Time-Course Sampling: At various time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots of the conditioned medium from both the cell-containing and cell-free conditions.
-
Activity Assay:
-
Cell-Based Assay: Add the collected conditioned medium to freshly seeded cells and assess its ability to inhibit HPK1 activity (e.g., by measuring p-SLP-76 after a short stimulation) compared to freshly prepared this compound medium. A decrease in the inhibitory effect of the conditioned medium over time indicates a loss of active compound.
-
Biochemical Assay: If available, use a cell-free biochemical kinase assay to directly measure the concentration of active this compound in the collected medium samples.[19][20]
-
-
Chemical Analysis (Optional): Use analytical techniques like HPLC-MS to quantify the concentration of intact this compound and identify potential degradation products in the conditioned medium over time.
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: Troubleshooting workflow for this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-cleaved HPK1 induces CD95L-independent activation-induced cell death in T and B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. Chronic activation of the kinase IKKβ impairs T cell function and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. bmglabtech.com [bmglabtech.com]
Technical Support Center: Hpk1-IN-7 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicity associated with Hpk1-IN-7 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2][3][4] HPK1 is a negative regulator of T-cell and B-cell receptor signaling, making it a promising target for cancer immunotherapy.[5][6][7][8][9] By inhibiting HPK1, this compound can enhance anti-tumor immune responses.[5][10]
Q2: What are the known toxicities of this compound in animal studies?
A2: Currently, there is limited publicly available information detailing specific toxicities of this compound in animal studies. However, studies on other HPK1 inhibitors have shown treatment-related adverse events, primarily gastrointestinal issues such as diarrhea, nausea, and vomiting.[7][11] Researchers should therefore carefully monitor for these and other potential side effects during their studies.
Q3: How can I minimize potential toxicity when administering this compound?
A3: Proper formulation and administration are critical to minimizing local and systemic toxicity. It is also essential to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model. Adhering to established protocols for solubilizing and administering the compound can prevent issues related to poor bioavailability and precipitation, which can cause irritation and variable exposure.
Q4: What is the recommended formulation for this compound for in vivo studies?
A4: A common formulation for oral administration involves a multi-component vehicle to ensure solubility. A widely cited protocol is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] For detailed preparation steps, please refer to the Experimental Protocols section.
Q5: What is the reported oral bioavailability of this compound?
A5: this compound has been reported to have high oral bioavailability, approximately 100% in mice.[1][2][4] This indicates efficient absorption from the gastrointestinal tract, which is an important factor for achieving consistent systemic exposure.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Animal Distress Post-Gavage (e.g., lethargy, ruffled fur) | - Improper gavage technique- Formulation issue (e.g., precipitation, high viscosity)- Acute toxicity | - Review and refine gavage technique to minimize stress and prevent esophageal injury.- Prepare fresh formulation and ensure complete dissolution. Visually inspect for any precipitates.- Consider reducing the dose or the volume of administration. |
| Weight Loss or Dehydration | - Gastrointestinal toxicity (e.g., diarrhea, reduced food/water intake)- Systemic toxicity | - Monitor food and water consumption daily.- Provide supportive care, such as subcutaneous fluids and palatable, high-calorie food supplements.- Reduce the dose of this compound or the frequency of administration. |
| Inconsistent Efficacy Results | - Formulation instability or incomplete dissolution- Variability in oral absorption- Incorrect dosing | - Prepare fresh formulation for each administration.- Ensure consistent timing of administration relative to the animal's light/dark and feeding cycles.- Verify dose calculations and the concentration of the dosing solution. |
| Skin Irritation or Lesions (for non-oral routes) | - High concentration of vehicle (e.g., DMSO)- Compound precipitation at the injection site | - Reduce the concentration of DMSO in the formulation if possible.- Ensure the compound remains fully solubilized at room temperature.- Rotate injection sites. |
Quantitative Data Summary
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Route | Dose | Value | Reference |
| Cmax | Oral | 20 mg/kg | 5.3 µM | [1][2][4] |
| AUC0-24h | Oral | 20 mg/kg | 19 µM·h | [1][2][4] |
| Plasma Clearance | Intravenous | 1 mg/kg | 43 mL/min/kg | [1][2] |
| Volume of Distribution | Intravenous | 1 mg/kg | 4.4 L/kg | [1][2] |
| Oral Bioavailability | - | - | ~100% | [1][2][4] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| HPK1 | 2.6 nM | [1][3] |
| IRAK4 | 59 nM | [1][3] |
| GLK (MAP4K3) | 140 nM | [1][3] |
| Fms/CSFR | 3.2 nM | [1] |
| FLT3 | 25.4 nM | [1] |
| AMPKA1 | 44.3 nM | [1] |
| cKIT | 45.7 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol is adapted from publicly available information for preparing a clear solution of this compound.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary.
-
Prepare Vehicle: In a separate tube, mix the vehicle components in the following ratio: 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Formulation: To prepare the final dosing solution, add 10% of the DMSO stock solution to 90% of the prepared vehicle. For example, to make 1 mL of the final formulation, add 100 µL of the this compound DMSO stock to 900 µL of the vehicle.
-
Mixing: Vortex the final solution thoroughly to ensure it is homogenous and clear. Visually inspect for any precipitation before administration. Prepare this formulation fresh before each use.
Protocol 2: In Vivo Dose Escalation Study (Example Workflow)
A dose escalation study is crucial to determine the maximum tolerated dose (MTD) of this compound in your specific animal model.
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (e.g., 30 mg/kg, 100 mg/kg). The dose levels should be informed by efficacy studies and any available preliminary safety data.
-
Administration: Administer this compound via the desired route (e.g., oral gavage) at a consistent time each day.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause dose-limiting toxicities (DLTs), such as >20% body weight loss or other severe adverse effects.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and consider histopathological analysis of key organs to identify any tissue-level toxicities.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. This compound | HPK1 inhibitor | CAS 2320462-65-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 9. Targeting hematopoietic progenitor kinase 1 (HPK1) for tumor immunotherapy: advances in small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beonemedinfo.com [beonemedinfo.com]
Technical Support Center: Optimizing Hpk1-IN-7 and Checkpoint Inhibitor Synergy
Welcome to the technical support center for researchers investigating the synergistic effects of Hpk1-IN-7 and immune checkpoint inhibitors. This resource provides answers to frequently asked questions and detailed troubleshooting guides to assist in your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Hematopoietic Progenitor Kinase 1 (HPK1)?
A1: HPK1, also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of signal transduction in immune cells, including T cells, B cells, and dendritic cells (DCs).[1][3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the SLP-76 adaptor protein at the Serine 376 residue.[2][5][6] This action leads to the disruption of the signaling complex, thereby attenuating T-cell activation and effector functions.[2][7][8]
Q2: What is the scientific rationale for combining an HPK1 inhibitor like this compound with a checkpoint inhibitor (e.g., anti-PD-1)?
A2: The combination is based on attacking tumor-induced immunosuppression through two distinct, complementary mechanisms. While checkpoint inhibitors block extrinsic inhibitory signals (like PD-1/PD-L1) that exhaust T cells, HPK1 inhibitors block an intrinsic, intracellular negative feedback loop that dampens T-cell activation from the start.[1][9] By inhibiting HPK1, T cells become more sensitive to activation signals, even in the presence of weak tumor antigens or an immunosuppressive tumor microenvironment.[6][10] This enhanced T-cell activation primes the cells to be more receptive to the effects of checkpoint blockade, leading to a synergistic anti-tumor response.[1][11] Studies have shown that combining an HPK1 inhibitor with anti-PD-1 or anti-PD-L1 can lead to complete tumor regressions in preclinical models where monotherapy is ineffective.[10][12][13]
Q3: What are the key characteristics of this compound?
A3: this compound is a potent and orally active small molecule inhibitor of HPK1. It exhibits high selectivity for HPK1 over other kinases, though it does show some activity against IRAK4 and GLK.[13][14][15] Its high oral bioavailability makes it suitable for in vivo studies.[13][14]
Troubleshooting Guides
In Vitro Experiments
Q1: I am not observing the expected increase in T-cell activation (e.g., IL-2, IFN-γ secretion) after treating human PBMCs with this compound. What are the potential issues?
A1: Several factors could contribute to this observation. Consider the following troubleshooting steps:
-
Compound Potency and Stability: Ensure the this compound compound has not degraded. It is recommended to prepare fresh stock solutions and store them correctly (e.g., at -80°C for long-term storage).[13]
-
Cell Stimulation Conditions: HPK1's negative regulatory role is most apparent upon TCR stimulation. The strength and duration of stimulation (e.g., anti-CD3/CD28 antibodies) may need optimization. HPK1 inhibition is expected to lower the threshold for T-cell activation.[4][8]
-
Target Engagement: Verify that this compound is inhibiting its target in your cells. You can assess the phosphorylation status of its direct substrate, SLP-76, at Serine 376 (pSLP76 S376) via Western Blot or flow cytometry. A significant reduction in pSLP76 S376 levels upon TCR stimulation in the presence of the inhibitor confirms target engagement.[5][16]
-
Suppressive Factors: The effect of HPK1 inhibition is more pronounced in the presence of immunosuppressive factors found in the tumor microenvironment, such as PGE2 or adenosine.[1][12][16] Consider adding these factors to your assay to better model in vivo conditions and reveal the inhibitor's full potential.
-
Off-Target Effects: While this compound is selective, high concentrations could lead to off-target effects. Perform a dose-response curve to identify the optimal concentration that maximizes HPK1 inhibition without inducing cytotoxicity.
Q2: My synergy calculations between this compound and an anti-PD-1 antibody in co-culture assays are inconsistent. How can I robustly assess synergy?
A2: Assessing drug synergy requires rigorous quantitative analysis.[17]
-
Utilize Established Synergy Models: Do not rely on simple comparisons of combination vs. single agents. Use established models like the Bliss Independence model or the Highest Single Agent (HSA) model.[18][19] These models provide a quantitative "synergy score" that determines if the observed effect is greater than the expected additive effect.[17][20]
-
Dose-Response Matrix: The most robust method is to generate a full dose-response matrix, testing multiple concentrations of both this compound and the checkpoint inhibitor. This allows for isobolographic analysis to visualize and quantify synergy across a range of concentrations.[17]
-
Appropriate Readouts: Ensure your experimental readout (e.g., T-cell proliferation, cytokine production, tumor cell killing) is sensitive and has a wide dynamic range to accurately capture the effects of both single agents and the combination.
In Vivo Experiments
Q1: The combination of this compound and anti-PD-1 is not showing enhanced tumor control in my syngeneic mouse model.
A1: In vivo experiments have additional layers of complexity.
-
Model Selection: The choice of tumor model is critical. The synergy between HPK1 inhibition and checkpoint blockade is most evident in models with a "cold" or less immunogenic tumor microenvironment, where anti-PD-1 monotherapy has limited efficacy.[10][21] The MC38 colorectal cancer model is a known responsive model.[13][15]
-
Pharmacokinetics and Dosing Schedule: this compound has been shown to be effective with oral administration (e.g., 100 mg/kg, twice daily).[13][14][15] Ensure your formulation and administration route achieve adequate exposure. The timing and sequence of administration with the checkpoint inhibitor can also be critical and may require optimization.
-
Formulation: this compound requires a specific formulation for in vivo oral dosing to ensure solubility and bioavailability. A common formulation involves co-solvents like DMSO, PEG300, and Tween-80.[15] Improper formulation can lead to poor absorption and lack of efficacy.
-
Immune System Integrity: The therapeutic effect is dependent on a functional immune system. Ensure the mice used are not immunocompromised (beyond the intended model) and that their baseline immune status is consistent. The efficacy of HPK1 inhibitors is dependent on CD8+ T cells.[5]
Q2: I am observing toxicity (e.g., significant weight loss, lethargy) in the combination treatment group.
A2: Toxicity can arise from on-target immune activation or off-target effects.
-
Monitor for Known Adverse Events: Clinical trials of other HPK1 inhibitors combined with checkpoint blockade have reported treatment-related adverse events (TRAEs) such as nausea, diarrhea, and fatigue.[11] While these are clinical observations, they suggest that GI-related toxicity should be carefully monitored in preclinical models.
-
Dose De-escalation: If toxicity is observed, consider reducing the dose of this compound or the checkpoint inhibitor. A dose-finding study may be necessary to identify the maximum tolerated dose (MTD) of the combination.
-
Staggered Dosing: Introducing the agents sequentially rather than concurrently might mitigate initial toxicity while preserving synergistic efficacy.
Quantitative Data Summary
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference(s) |
| Target | HPK1 (MAP4K1) | [13][14] |
| IC50 | 2.6 nM | [13][14][15] |
| Selectivity | IRAK4 (IC50 = 59 nM) | [13][14][15] |
| GLK (IC50 = 140 nM) | [13][14][15] | |
| Administration | Oral | [13][14] |
| Bioavailability | ~100% (in mice) | [13][14] |
Table 2: Preclinical In Vivo Synergy of this compound with Anti-PD-1
| Animal Model | This compound Dose | Anti-PD-1 Efficacy (Cure Rate) | Combination Efficacy (Cure Rate) | Reference(s) |
| MC38 Syngeneic | 100 mg/kg, p.o., BID | 20% | 100% | [13][15] |
Table 3: Common Treatment-Related Adverse Events (TRAEs) with Other HPK1i + Checkpoint Inhibitor Combinations (Clinical Data)
| Adverse Event | Grade (Any) | Reference(s) |
| Nausea | 30.6% - 39.0% | [11] |
| Diarrhea | 28.6% - 39.0% | [11] |
| Fatigue | 20.4% - 23.7% | [11] |
| Vomiting | 12.2% - 30.5% | [11] |
Diagrams and Workflows
Caption: HPK1 negative feedback loop in TCR signaling.
Caption: Experimental workflow for an in vivo synergy study.
Caption: Troubleshooting logic for lack of in vivo efficacy.
Detailed Experimental Protocols
Protocol 1: In Vitro Human T-Cell Activation and Cytokine Release Assay
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Further isolate CD8+ or CD4+ T cells using magnetic-activated cell sorting (MACS) if required.
-
Plating: Plate 2 x 10^5 cells per well in a 96-well U-bottom plate pre-coated with anti-human CD3 antibody (e.g., clone OKT3, 1-5 µg/mL).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound in culture medium (e.g., RPMI-1640 + 10% FBS) to achieve final concentrations ranging from 1 nM to 10 µM. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment and Stimulation: Add the diluted this compound or vehicle control to the cells. Add soluble anti-human CD28 antibody (e.g., clone CD28.2, 1 µg/mL) to each well to provide co-stimulation. For combination studies, add the checkpoint inhibitor (e.g., anti-PD-1, 10 µg/mL) at this step.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Analysis:
-
Cytokine Measurement: Centrifuge the plate and collect the supernatant. Measure the concentration of secreted cytokines such as IFN-γ and IL-2 using ELISA or a multiplex bead array (e.g., Luminex).[1][16]
-
Activation Marker Expression: Harvest the cells and stain for surface activation markers like CD69 and CD25. Analyze by flow cytometry.
-
Protocol 2: In Vivo Syngeneic Tumor Model Synergy Study
-
Cell Culture: Culture MC38 colorectal adenocarcinoma cells in appropriate media. Ensure cells are free of pathogens.
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 MC38 cells in 100 µL of PBS into the right flank of 6-8 week old female C57BL/6 mice.
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2). When tumors reach an average volume of 80-120 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Drug Formulation and Administration:
-
This compound: Prepare a formulation for oral gavage, for example, in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[15] Prepare fresh daily.
-
Anti-PD-1: Dilute the antibody in sterile PBS.
-
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size. Mice with complete tumor regression can be re-challenged with tumor cells to assess for immunological memory.[12]
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., two-way ANOVA) to compare treatment groups. Calculate synergy using appropriate models based on tumor growth inhibition.[18]
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arcusbio.com [arcusbio.com]
- 7. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. This compound | HPK1 inhibitor | CAS 2320462-65-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Synergy Prediction - TDC [tdcommons.ai]
- 20. Harnessing machine learning to find synergistic combinations for FDA-approved cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Hpk1-IN-7 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Hpk1-IN-7 in various assays. The information is tailored for scientists in drug development and related fields to address common challenges and ensure data consistency and reliability.
Frequently Asked Questions (FAQs)
FAQ 1: My IC50 value for this compound in my biochemical assay is significantly different from the reported value of ~2.6 nM.
Potential Causes:
-
Assay Conditions: IC50 values are highly dependent on assay conditions. Variations in ATP concentration, enzyme concentration, substrate concentration, and incubation time can all lead to shifts in potency. For ATP-competitive inhibitors like this compound, the ATP concentration is particularly critical.
-
Reagent Quality: The purity and activity of the Hpk1 enzyme, as well as the stability of the inhibitor stock solution, can impact the results. Degradation of the enzyme or precipitation of the inhibitor will lead to an apparent decrease in potency (higher IC50).
-
Assay Technology: Different assay formats (e.g., ADP-Glo, LanthaScreen, radiometric) have varying sensitivities and susceptibility to interference, which can affect the measured IC50.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for this compound, can inhibit kinase activity and affect the assay results.
Troubleshooting Steps:
-
Standardize ATP Concentration: If possible, use an ATP concentration that is at or near the Km of Hpk1 for ATP. This will provide a more standardized measure of inhibitor potency.
-
Verify Reagent Quality:
-
Use a fresh aliquot of this compound from a reputable supplier.
-
Ensure the Hpk1 enzyme is from a reliable source and has been stored correctly. Run a control experiment with a known Hpk1 inhibitor to validate enzyme activity.
-
-
Optimize Assay Parameters:
-
Titrate the Hpk1 enzyme to determine the optimal concentration that gives a robust signal within the linear range of the assay.
-
Ensure the substrate concentration is appropriate for the enzyme concentration and reaction time.
-
-
Control for DMSO Effects: Keep the final DMSO concentration in the assay consistent across all wells and as low as possible (ideally ≤1%). Run a DMSO-only control to assess its impact on the assay signal.
-
Review Assay Protocol: Carefully re-examine the assay protocol and compare it to established protocols for Hpk1 kinase assays.
FAQ 2: this compound shows high potency in my biochemical assay, but weak or no activity in my cell-based assay.
Potential Causes:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Compound Efflux: The inhibitor may be actively transported out of the cell by efflux pumps.
-
High Intracellular ATP: The concentration of ATP inside a cell is much higher (millimolar range) than what is typically used in biochemical assays (micromolar range). This high level of the competing substrate (ATP) can lead to a significant rightward shift in the IC50 value.
-
Compound Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
Target Engagement: The conformation or accessibility of Hpk1 within the cellular environment may differ from the recombinant enzyme used in biochemical assays, affecting inhibitor binding.
Troubleshooting Steps:
-
Increase Incubation Time and Concentration: Test a broader range of this compound concentrations and extend the incubation time in your cellular assay to see if a response can be achieved.
-
Use a Target Engagement Assay: Employ a technique like a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Hpk1 inside the cell.
-
Assess Cell Health: Ensure that the concentrations of this compound and DMSO used are not causing cytotoxicity, which could confound the results of your functional assay.
-
Consider a Different Cell Line: If possible, test the inhibitor in a different cell line that may have different expression levels of efflux pumps or metabolic enzymes.
-
Review the Cellular Assay Readout: The chosen readout (e.g., phosphorylation of a downstream substrate, cytokine production) should be robust and directly linked to Hpk1 activity.
FAQ 3: I am observing lot-to-lot variability with my this compound.
Potential Causes:
-
Purity and Formulation: Different batches of the compound may have slight variations in purity or formulation that can affect its activity.
-
Storage and Handling: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
Troubleshooting Steps:
-
Purchase from a Reputable Source: Obtain compounds from suppliers who provide detailed quality control data, including purity analysis.
-
Proper Aliquoting and Storage: Upon receipt, dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration and prepare single-use aliquots to minimize freeze-thaw cycles. Store as recommended by the supplier (typically at -20°C or -80°C).
-
Qualify New Lots: When a new lot of this compound is purchased, perform a side-by-side comparison with the previous lot in a standardized assay to ensure consistency.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against Hpk1 and other kinases, demonstrating its potency and selectivity.[1]
| Kinase | IC50 (nM) |
| Hpk1 (MAP4K1) | 2.6 |
| IRAK4 | 59 |
| GLK (MAP4K3) | 140 |
Experimental Protocols
Protocol 1: Hpk1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is a general guideline for measuring Hpk1 activity and the effect of this compound using a luminescence-based ADP detection assay.
Materials:
-
Recombinant Hpk1 enzyme
-
Hpk1 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of Hpk1 enzyme in Kinase Assay Buffer.
-
Prepare a 2X solution of substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for Hpk1.
-
Prepare serial dilutions of this compound in 100% DMSO, and then dilute further in Kinase Assay Buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should be ≤1%.
-
-
Set up Kinase Reaction:
-
Add 5 µL of the 4X this compound solution or vehicle (DMSO in Kinase Assay Buffer) to the appropriate wells of the plate.
-
Add 10 µL of the 2X Hpk1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
-
Incubate: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detect ADP Formation:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence: Read the plate using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Hpk1 Target Engagement
This protocol describes a method to verify that this compound engages with Hpk1 in intact cells.
Materials:
-
Cells expressing Hpk1 (e.g., Jurkat T-cells)
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermal cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-Hpk1 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to the desired density.
-
Treat the cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) in culture medium.
-
-
Harvest and Lyse Cells:
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the clarified lysate from each treatment group into separate tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.
-
Cool the samples on ice.
-
-
Separate Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Analyze Soluble Fraction:
-
Collect the supernatant (soluble fraction) from each sample.
-
Analyze the amount of soluble Hpk1 in each sample by Western blotting using an anti-Hpk1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, plot the percentage of soluble Hpk1 remaining as a function of temperature. A shift in the melting curve to a higher temperature for the this compound-treated group compared to the vehicle-treated group indicates target engagement.
-
Visualizations
Caption: Hpk1 negatively regulates T-cell activation.
Caption: A typical workflow for kinase inhibitor screening.
Caption: A decision tree for troubleshooting this compound assays.
References
Hpk1-IN-7 Oral Administration in Mice: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and oral administration of Hpk1-IN-7 in mice. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: The recommended vehicle for oral administration of this compound is a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This vehicle has been shown to achieve a clear solution for in vivo studies.[1][2]
Q2: What is the typical dosage of this compound for oral administration in mice?
A2: In syngeneic tumor models, this compound has been administered orally at doses of 20 mg/kg and 100 mg/kg.[1][2][3][4] A common regimen is 100 mg/kg administered twice daily for 28 days to enhance anti-PD1 efficacy.[1][2][3][4]
Q3: What is the oral bioavailability of this compound in mice?
A3: The calculated oral bioavailability of this compound in mice is approximately 100%.[1][2][3][4]
Q4: How should this compound stock solutions be stored?
A4: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is recommended to store the solution in separate aliquots to avoid repeated freeze-thaw cycles.[4]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2][3][4] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[5][6][7] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, an adaptor protein, which in turn enhances T-cell activation and proliferation, leading to a more robust anti-tumor immune response.[6][7][8]
Quantitative Data Summary
Table 1: this compound Pharmacokinetics in Mice
| Parameter | Value | Dosage | Reference |
| Cmax | 5.3 µM | 20 mg/kg (oral) | [1][2][3] |
| AUC0-24h | 19 µM·h | 20 mg/kg (oral) | [1][2][3] |
| Oral Bioavailability | ~100% | N/A | [1][2][3] |
| Plasma Clearance | 43 mL/min/kg | 1 mg/kg (intravenous) | [1][2][3] |
| Volume of Distribution | 4.4 L/kg | 1 mg/kg (intravenous) | [1][2][3] |
Table 2: this compound In Vitro Potency
| Target | IC50 |
| HPK1 | 2.6 nM[1][2][3][4] |
| IRAK4 | 59 nM[1][2][3][4] |
| GLK | 140 nM[1][2][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 2.08 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Dissolve it in the appropriate volume of DMSO to achieve a final concentration of 20.8 mg/mL.
-
Ensure the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution.[4]
-
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300.
-
Vortex the mixture thoroughly until a clear and homogenous solution is obtained. It is crucial that the solution is clear before proceeding to the next step.[2]
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and homogenous.
-
Add 450 µL of saline to the mixture to bring the total volume to 1 mL.
-
Vortex the final solution one last time to ensure homogeneity. The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringes (e.g., 1 mL)
-
Mouse scale
-
70% ethanol for disinfection
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer.
-
Calculation Example: For a 20 g mouse receiving a 100 mg/kg dose of a 2.08 mg/mL formulation:
-
Total dose = 100 mg/kg * 0.02 kg = 2 mg
-
Volume to administer = 2 mg / 2.08 mg/mL ≈ 0.96 mL (or 960 µL)
-
-
-
Properly restrain the mouse to immobilize its head and body.
-
Draw the calculated volume of the this compound formulation into the syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth.
-
Advance the needle into the esophagus until the ball tip reaches the stomach. Do not force the needle if resistance is met.
-
Slowly dispense the contents of the syringe.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for any signs of distress after administration.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Formulation
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution of this compound in DMSO. | Gently warm the DMSO stock solution to 37°C and sonicate in an ultrasonic bath to ensure complete dissolution before adding it to the other vehicle components.[4] |
| Incorrect order of solvent addition. | Ensure the solvents are added in the specified order: DMSO stock into PEG300, then Tween-80, and finally Saline.[2] Mixing in a different order can cause the compound to precipitate. |
| Low temperature of the final solution. | After preparation, maintain the formulation at room temperature. If it has been stored cold, allow it to warm to room temperature and vortex before use. |
| Saturation limit exceeded. | While the formulation is reported to be clear at ≥ 2.08 mg/mL, higher concentrations may lead to precipitation.[1][2] If a higher concentration is needed, reformulation may be necessary. |
Issue 2: Animal Distress During or After Oral Gavage
| Potential Cause | Troubleshooting Step |
| Improper gavage technique. | Ensure proper training in oral gavage techniques to avoid accidental administration into the trachea. The use of flexible gavage tubes can also minimize the risk of injury. |
| Formulation viscosity. | The PEG300-based vehicle can be viscous. Administer the solution slowly to allow the animal to swallow and prevent regurgitation. |
| Potential vehicle-related toxicity. | While this vehicle is commonly used, individual mouse strains may show different sensitivities. Monitor animals for signs of toxicity (e.g., weight loss, lethargy). If toxicity is suspected, consider using a lower concentration or an alternative vehicle. |
Visualizations
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound oral administration in mice.
Caption: Troubleshooting logic for formulation precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HPK1 inhibitor | CAS 2320462-65-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. This compound|CAS 2320462-65-3|DC Chemicals [dcchemicals.com]
- 4. glpbio.com [glpbio.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating HPK1 Target Engagement: A Comparative Guide to Hpk1-IN-7 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hpk1-IN-7 and other investigational inhibitors for validating Hematopoietic Progenitor Kinase 1 (HPK1) target engagement in cellular assays. We present supporting experimental data, detailed protocols for key validation techniques, and visual diagrams of the signaling pathway and experimental workflows to aid researchers in selecting the most appropriate tools for their studies.
Introduction to HPK1 and its Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening immune responses.[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream targets, including the adapter protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and degradation of SLP-76, which attenuates T-cell activation.[4][5]
Given its role as an immune checkpoint, inhibiting HPK1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][6] Small molecule inhibitors of HPK1 are being developed to block its kinase activity, thereby preventing the negative regulation of T-cell signaling and promoting a more robust anti-tumor immune response.[3][7] This guide focuses on this compound, a potent and selective HPK1 inhibitor, and compares it with other publicly disclosed clinical-stage inhibitors, BGB-15025 and CFI-402411.
Comparison of HPK1 Inhibitors
This section provides a comparative overview of this compound, BGB-15025, and CFI-402411 based on available biochemical and cellular potency data. It is important to note that the data presented are compiled from various sources and may not have been generated under identical experimental conditions, which can influence direct comparability.
| Inhibitor | Target | Biochemical IC50 | Cellular pSLP-76 IC50 | Key Selectivity Data | Clinical Stage |
| This compound | HPK1 | 2.6 nM[8] | 3 nM (Jurkat cells)[1] | IRAK4 (59 nM), GLK (140 nM)[8] | Preclinical |
| BGB-15025 | HPK1 | 1.04 nM[9] | Potent inhibition of pSLP-76 demonstrated[9] | Good selectivity against other MAP4K family members[9] | Phase I/II[7] |
| CFI-402411 | HPK1 | 4.0 ± 1.3 nM[10] | Biologically effective concentrations demonstrated by in vitro pSLP-76 assay[11] | Information not publicly available | Phase I/II[7] |
Experimental Methodologies for Validating HPK1 Target Engagement
Validating the engagement of an inhibitor with its intracellular target is a critical step in drug development. The following section details three common experimental methods used to confirm that this compound and other inhibitors are binding to and inhibiting HPK1 within a cellular context.
Western Blot for Phospho-SLP-76 (Ser376)
Principle: This method directly assesses the downstream consequence of HPK1 inhibition. By measuring the levels of phosphorylated SLP-76 at serine 376, a direct substrate of HPK1, a decrease in phosphorylation upon inhibitor treatment indicates successful target engagement and inhibition.[4]
Experimental Protocol:
-
Cell Culture and Stimulation:
-
Culture Jurkat T-cells (or other suitable hematopoietic cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Pre-treat cells with varying concentrations of this compound or alternative inhibitors (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 1-2 hours.
-
Stimulate the T-cell receptor by adding anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) for 10-30 minutes at 37°C.[2][12]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SLP-76 (Ser376) (e.g., at a 1:1000 dilution) overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total SLP-76 or a housekeeping protein like GAPDH or β-actin.
-
Quantify band intensities using densitometry software. The ratio of phospho-SLP-76 to total SLP-76 or the housekeeping protein is calculated to determine the extent of inhibition.
-
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that quantifies the binding of a test compound to a target protein.[14] It utilizes a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. When the tracer is bound to the NanoLuc®-fusion protein, BRET occurs. A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal, which can be measured to determine the compound's cellular affinity.
Experimental Protocol:
-
Cell Preparation and Transfection:
-
Use a suitable cell line, such as HEK293T cells.
-
Co-transfect the cells with a plasmid encoding the HPK1-NanoLuc® fusion protein and a promoterless DNA transfection carrier.
-
Seed the transfected cells into a 96-well or 384-well white assay plate at a density of approximately 2 x 10^5 cells/mL.[14]
-
Incubate for 18-24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound or other test compounds in Opti-MEM medium.
-
Prepare the NanoBRET® kinase tracer (e.g., Tracer K-10) at a working concentration (typically determined from a tracer titration experiment, often around 1 µM).[14]
-
Add the test compounds and the tracer to the wells containing the transfected cells. Include wells with tracer only (for maximum BRET signal) and cells only (for background).
-
-
Equilibration and Measurement:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Add the NanoBRET® Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.
-
Immediately measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Subtract the background BRET ratio (from cells without tracer) from the raw BRET ratios.
-
Normalize the data to the vehicle control (tracer only) to obtain the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[15] In a typical experiment, cells are treated with a compound and then subjected to a temperature gradient. The binding of the inhibitor stabilizes the target protein, making it more resistant to heat-induced denaturation and aggregation. The amount of soluble target protein remaining at different temperatures is then quantified, usually by Western blot or other protein detection methods.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells (e.g., Jurkat or HEK293) to a sufficient density.
-
Treat the cells with this compound or another inhibitor at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1 hour at 37°C.
-
-
Heat Treatment:
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection and Analysis:
-
Quantify the protein concentration of the soluble fractions.
-
Analyze the amount of soluble HPK1 in each sample by Western blot, as described in the previous section, using an antibody specific for total HPK1.
-
Quantify the band intensities and plot the percentage of soluble HPK1 relative to the unheated control against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
HPK1 Signaling Pathway
The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling cascade and how its inhibition by compounds like this compound can lead to enhanced T-cell activation.
Conclusion
Validating target engagement is a cornerstone of modern drug discovery. This compound is a potent and selective preclinical tool compound for studying the biological consequences of HPK1 inhibition. The experimental methodologies detailed in this guide—Western blotting for the downstream substrate pSLP-76, the live-cell NanoBRET™ target engagement assay, and the CETSA® method for assessing target stabilization—provide a robust toolkit for researchers to confirm the cellular activity of this compound and other HPK1 inhibitors. While direct comparative data with clinical candidates like BGB-15025 and CFI-402411 is limited in the public domain, the principles and protocols outlined here are broadly applicable for the evaluation of any novel HPK1 inhibitor. The continued development and characterization of these inhibitors will be crucial for advancing HPK1-targeted therapies in immuno-oncology.
References
- 1. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. echemi.com [echemi.com]
- 6. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. agilent.com [agilent.com]
- 9. beonemedinfo.com [beonemedinfo.com]
- 10. researchgate.net [researchgate.net]
- 11. Treadwell Therapeutics Announces A Presentation at the 2021 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 12. researchgate.net [researchgate.net]
- 13. HPK1 (E1C3L) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. eubopen.org [eubopen.org]
- 15. HPK1 Inhibitors Pipeline Market Research Report 2024: [globenewswire.com]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Hpk1-IN-7 and Other Leading HPK1 Inhibitors for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical HPK1 Inhibitors
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide provides a comparative overview of the efficacy of Hpk1-IN-7 against other notable preclinical HPK1 inhibitors: BGB-15025, CFI-402411, and NDI-101150. The comparison is based on publicly available preclinical data, focusing on biochemical potency, cellular activity, and in vivo efficacy.
Executive Summary
This compound is a potent and selective HPK1 inhibitor with a biochemical IC50 of 2.6 nM.[1][2] It demonstrates excellent selectivity and has shown robust efficacy in syngeneic tumor models, particularly when combined with anti-PD-1 therapy.[1] This guide will delve into the available data for this compound and its counterparts, presenting a quantitative comparison to aid researchers in selecting the most appropriate tool for their immuno-oncology studies.
Signaling Pathway and Experimental Workflow
To provide context for the experimental data, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for evaluating HPK1 inhibitors.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
References
A Head-to-Head Comparison of Hpk1-IN-7 and CFI-402411 in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer immunotherapy, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance T-cell-mediated anti-tumor responses. HPK1, a negative regulator of T-cell receptor (TCR) signaling, represents a key intracellular checkpoint. Its inhibition can lead to augmented T-cell activation, proliferation, and cytokine production. This guide provides a detailed comparison of two prominent small molecule HPK1 inhibitors, Hpk1-IN-7 and CFI-402411, focusing on their performance in T-cell activation based on available preclinical data.
At a Glance: Performance Comparison
| Parameter | This compound | CFI-402411 |
| Biochemical Potency (IC50) | 2.6 nM[1][2] | 4.0 ± 1.3 nM[3] |
| Cellular Potency (pSLP-76) | Data not available | Not explicitly reported, but preclinical studies confirm immune-activating effects[4][5] |
| T-Cell Activation (IL-2 Secretion) | Data not available | Preclinical studies show disruption of abnormal cytokine expression[4][5] |
| Selectivity | IRAK4 (59 nM), GLK (140 nM)[1][2] | Data not available |
| Oral Bioavailability | Orally active[1][2] | Orally available[4] |
| Clinical Development | Preclinical | Phase 1/2 Clinical Trials (NCT04521413)[6] |
Disclaimer: The presented data for this compound and CFI-402411 are derived from separate studies. A direct head-to-head comparison under the same experimental conditions has not been published. Therefore, the quantitative values should be interpreted with caution.
Delving into the Mechanism: The HPK1 Signaling Pathway
HPK1 acts as a crucial negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is recruited to the signaling complex where it phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76. The degradation of SLP-76 dampens the downstream signaling required for full T-cell activation. Both this compound and CFI-402411 are ATP-competitive inhibitors that block the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and sustaining the signaling cascade for robust T-cell activation.
Caption: HPK1 signaling pathway in T-cell activation and points of inhibition.
Experimental Deep Dive: Methodologies for Inhibitor Evaluation
The characterization of HPK1 inhibitors like this compound and CFI-402411 involves a series of biochemical and cellular assays to determine their potency, selectivity, and functional effects on T-cell activation.
Biochemical Potency Assessment
A common method to determine the direct inhibitory effect of a compound on the HPK1 enzyme is the LanthaScreen™ Eu Kinase Binding Assay , a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for HPK1
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound or CFI-402411) in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer to achieve a 4X final concentration.
-
Prepare a 2X solution of GST- or His-tagged HPK1 kinase and a europium-labeled anti-GST or anti-His antibody in 1X Kinase Buffer.
-
Prepare a 4X solution of an appropriate Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the 4X inhibitor solution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cellular Target Engagement: Phospho-SLP-76 Measurement
To confirm that the inhibitors engage HPK1 within a cellular context, the phosphorylation of its direct substrate, SLP-76 at Serine 376, is measured. A Homogeneous Time Resolved Fluorescence (HTRF®) assay is a sensitive method for this purpose.
Caption: Workflow for a pSLP-76 (S376) HTRF® Assay.
Experimental Protocol: Phospho-SLP-76 (S376) HTRF® Assay
-
Cell Culture and Treatment:
-
Seed Jurkat T-cells or primary human T-cells in a 96-well tissue culture plate.
-
Pre-incubate the cells with various concentrations of the HPK1 inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling.
-
Lyse the cells by adding a compatible lysis buffer containing protease and phosphatase inhibitors.
-
-
HTRF® Detection:
-
Transfer a small volume of the cell lysate (e.g., 16 µL) to a low-volume 384-well white plate.
-
Add the HTRF® detection reagents, which include a europium cryptate-labeled anti-SLP-76 antibody and a d2-labeled anti-phospho-SLP-76 (S376) antibody.
-
Incubate the plate at room temperature for a specified period (e.g., overnight), protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.
-
Calculate the HTRF® ratio and plot it against the inhibitor concentration to determine the cellular IC50 value for pSLP-76 inhibition.
-
Functional Outcome: T-Cell Activation and Cytokine Production
A key functional consequence of HPK1 inhibition is the enhanced production of effector cytokines, such as Interleukin-2 (IL-2). This can be quantified by intracellular cytokine staining followed by flow cytometry.
Experimental Protocol: Intracellular Staining for IL-2
-
T-Cell Stimulation:
-
Isolate primary human T-cells (e.g., from PBMCs).
-
Stimulate the T-cells in culture with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of the HPK1 inhibitor for several hours (e.g., 6-24 hours).
-
In the last few hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to allow for the accumulation of intracellular IL-2.
-
-
Cell Staining:
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS with 2% FBS).
-
Stain for cell surface markers (e.g., CD3, CD4, CD8) using fluorescently labeled antibodies.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
-
Stain for intracellular IL-2 using a fluorescently labeled anti-IL-2 antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the T-cell populations of interest (e.g., CD4+ or CD8+ T-cells).
-
Quantify the percentage of IL-2-producing cells and the mean fluorescence intensity (MFI) of the IL-2 signal.
-
Plot the results against the inhibitor concentration to determine the EC50 for IL-2 production.
-
Summary and Future Directions
Both this compound and CFI-402411 demonstrate potent biochemical inhibition of HPK1. CFI-402411 has progressed to clinical trials, indicating a promising safety and efficacy profile in early human studies. While direct comparative data is lacking, the available information suggests that both compounds are valuable tools for investigating the therapeutic potential of HPK1 inhibition.
For a definitive comparison, future studies should include a head-to-head evaluation of these inhibitors in a comprehensive panel of biochemical and cellular assays, including broad kinase selectivity profiling and in vivo anti-tumor efficacy models. Such studies will be instrumental in determining the superior candidate for clinical development and for optimizing therapeutic strategies targeting the HPK1 pathway in cancer immunotherapy.
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. Intracellular Cytokine Staining: Number 2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. revvity.com [revvity.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Kinome-wide Selectivity Profiling of Hpk1-IN-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinome-wide selectivity of Hpk1-IN-7, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), against other emerging HPK1 inhibitors. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a critical negative regulator of T-cell and B-cell receptor signaling.[1] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[2] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental workflows to aid in the evaluation of this compound's selectivity profile.
Comparative Selectivity of HPK1 Inhibitors
The selectivity of a kinase inhibitor is paramount to its therapeutic potential, minimizing off-target effects and associated toxicities. This section compares the inhibitory activity of this compound with other notable HPK1 inhibitors, including BGB-15025 and CFI-402411, which are currently in clinical development.[3][4]
This compound is a potent, orally active inhibitor of HPK1 with an IC50 of 2.6 nM.[5] Its selectivity has been profiled against a panel of kinases, revealing inhibitory activity against a few other kinases in the nanomolar range. BGB-15025 demonstrates high potency with an IC50 of 1.04 nM for HPK1 and is reported to have a good selectivity profile against other members of the MAP4K family.[6][7] CFI-402411 is another potent HPK1 inhibitor that has advanced to clinical trials.[8]
The table below summarizes the available IC50 data for these inhibitors against HPK1 and other kinases. It is important to note that comprehensive, publicly available kinome-wide selectivity data for BGB-15025 and CFI-402411 is limited.
| Target Kinase | This compound IC50 (nM) | BGB-15025 IC50 (nM) | CFI-402411 IC50 (nM) | RVU-293 IC50 (nM) |
| HPK1 (MAP4K1) | 2.6 [5] | 1.04 [7] | Not publicly available | 1.4 [9] |
| IRAK4 | 59[5] | Not publicly available | Not publicly available | Not publicly available |
| GLK (MAP4K3) | 140[5] | Not publicly available | Not publicly available | 26.3[9] |
| Fms/CSFR | 3.2[5] | Not publicly available | Not publicly available | Not publicly available |
| FLT3 | 25.4[5] | Not publicly available | Not publicly available | Not publicly available |
| GCK (MAP4K2) | Not publicly available | Not publicly available | Not publicly available | 609[9] |
| HGK (MAP4K4) | Not publicly available | Not publicly available | Not publicly available | 5115[9] |
| KHS (MAP4K5) | Not publicly available | Not publicly available | Not publicly available | 1350[9] |
| MINK1 (MAP4K6) | Not publicly available | Not publicly available | Not publicly available | 5058[9] |
HPK1 Signaling Pathway
HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates and activates downstream targets, ultimately leading to the dampening of the T-cell response. Inhibition of HPK1 blocks this negative feedback loop, thereby enhancing T-cell activation and anti-tumor immunity.
Experimental Protocols
The determination of kinome-wide selectivity and inhibitory potency of kinase inhibitors typically involves high-throughput screening assays. The data presented in this guide were primarily generated using the DiscoverX KINOMEscan™ platform and biochemical assays such as the ADP-Glo™ Kinase Assay.
Kinome-wide Selectivity Profiling (KINOMEscan™)
The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on a solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A reduction in the amount of captured kinase in the presence of the test compound indicates binding.
General Protocol:
-
A proprietary DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 100 nM).
-
The mixture is equilibrated to allow for competitive binding.
-
The solid support is washed to remove unbound kinase.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
Results are typically reported as a percentage of control, where the control is the amount of kinase bound in the absence of the test compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction, generating a luminescent signal.
General Protocol:
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test inhibitor.
-
After the kinase reaction, ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a luminometer.
-
IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.
Conclusion
This compound is a potent and selective inhibitor of HPK1. The available data suggests that while it has some off-target activities, it maintains a window of selectivity. For a comprehensive understanding of its therapeutic potential, a direct, head-to-head comparison of this compound with clinical candidates like BGB-15025 and CFI-402411 using a standardized, full-panel kinome scan would be highly valuable. The experimental protocols described provide a framework for conducting such comparative studies, which are essential for the continued development of safe and effective HPK1 inhibitors for cancer immunotherapy.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. UCSD Solid Malignancies Trial → CFI-402411 in Subjects With Advanced Solid Malignancies [clinicaltrials.ucsd.edu]
- 9. wp.ryvu.com [wp.ryvu.com]
Hpk1-IN-7: A Comparative Guide to a Potent Hematopoietic Progenitor Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hpk1-IN-7, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with other known HPK1 inhibitors. The experimental data presented herein validates the downstream effects of this compound on the adaptor protein SLP76, a key substrate of HPK1, and subsequent T-cell activation.
Introduction to HPK1 and its Role in T-Cell Signaling
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP76) at serine 376 (Ser376).[1][2] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the destabilization of the TCR signaling complex, subsequent ubiquitination and proteasomal degradation of SLP76, and ultimately, attenuation of downstream signaling pathways requisite for T-cell activation and proliferation.[2][3] Inhibition of HPK1 is therefore a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[3][4][5]
This compound: Performance Overview and Comparison
This compound is a potent, orally active inhibitor of HPK1 with a biochemical IC50 of 2.6 nM.[6] Its high selectivity and cellular activity make it a valuable tool for studying HPK1 signaling and a potential therapeutic candidate. The following tables provide a comparative summary of this compound and other notable HPK1 inhibitors based on their biochemical potency and cellular effects on SLP76 phosphorylation and IL-2 production, a key cytokine indicative of T-cell activation.
Table 1: Biochemical Potency of Selected HPK1 Inhibitors
| Compound | Biochemical IC50/Kᵢ (nM) | Assay Type |
| This compound | 2.6 | IC50 |
| Compound K | 2.6 | IC50 |
| GNE-1858 | 1.9 | IC50 |
| Sunitinib | ~10 | Kᵢ |
| HPK1-IN-3 | 0.25 | IC50 |
| HPK1-IN-32 | 65 | IC50 |
| HPK1-IN-56 | 2.70 | IC50 |
| HPK1-IN-57 | 0.09 | IC50 |
| KHK-6 | 20 | IC50 |
Table 2: Cellular Activity of Selected HPK1 Inhibitors
| Compound | pSLP76 (Ser376) Inhibition IC50 (nM) | IL-2 Production EC50 (nM) | Cell Type |
| This compound | Data not publicly available | Data not publicly available | - |
| Compound K | ~5,000 (human whole blood) | Data not publicly available | Human Whole Blood |
| GNE-1858 | 1.9 | Data not publicly available | Not Specified |
| Unnamed Inhibitor (EMD Serono) | 3 | 1.5 | Jurkat / Primary T-cells |
| HPK1-IN-3 | Data not publicly available | 108 | Human PBMCs |
| HPK1-IN-32 | 65 | Data not publicly available | Jurkat |
| HPK1-IN-56 | 8.1 | Data not publicly available | Jurkat |
| HPK1-IN-57 | 33.74 | 84.24 | Not Specified |
| PF-07265028 | 17 | Data not publicly available | Not Specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental validation, the following diagrams were generated using Graphviz.
Caption: Hpk1-SLP76 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the downstream effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro HPK1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on HPK1 enzymatic activity.
Materials:
-
Recombinant HPK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the HPK1 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular pSLP76 (Ser376) Phosphorylation Assay (Flow Cytometry)
This assay quantifies the level of SLP76 phosphorylation at Ser376 in intact cells following TCR stimulation and inhibitor treatment.
Materials:
-
Immune cells (e.g., Jurkat T-cells or human PBMCs)
-
Cell culture medium
-
TCR stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Test compounds (e.g., this compound)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 90% methanol or saponin-based buffer)
-
Fluorochrome-conjugated anti-pSLP76 (Ser376) antibody
-
Flow cytometer
Procedure:
-
Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes) to induce SLP76 phosphorylation.
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with the fluorochrome-conjugated anti-pSLP76 (Ser376) antibody.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSLP76 staining and calculate the IC50 value of the inhibitor.
IL-2 Production Assay (ELISA)
This assay measures the amount of IL-2 secreted by T-cells as a downstream functional consequence of HPK1 inhibition.
Materials:
-
Immune cells (e.g., human PBMCs)
-
Cell culture medium
-
TCR stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Test compounds (e.g., this compound)
-
Human IL-2 ELISA kit
Procedure:
-
Plate the cells and pre-treat with serial dilutions of the test compound.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate the cells for an extended period (e.g., 24-48 hours) to allow for IL-2 production and secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the compound concentration to determine the EC50 value.
Conclusion
This compound is a highly potent inhibitor of HPK1, demonstrating significant promise as a tool for immunological research and as a potential therapeutic agent. This guide provides a framework for comparing its activity against other known inhibitors and details the necessary experimental procedures to validate its effects on the HPK1-SLP76 signaling axis. The provided data and protocols are intended to assist researchers in the design and execution of their studies in the field of immuno-oncology.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Analysis of HPK1 Inhibitors: Hpk1-IN-7 and BGB-15025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1): Hpk1-IN-7 and BGB-15025. HPK1 is a critical negative regulator of T-cell and B-cell activation, making it a promising target for cancer immunotherapy.[1][2][3] By inhibiting HPK1, these compounds aim to enhance the anti-tumor immune response. This document summarizes their biochemical potency, selectivity, cellular activity, and preclinical in vivo efficacy, supported by experimental data and detailed methodologies.
Introduction to HPK1
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3] It functions as a key negative feedback regulator in the T-cell receptor (TCR) signaling pathway.[1][4] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at the Ser376 residue.[5][6] This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the subsequent ubiquitination and degradation of SLP-76, which dampens T-cell activation and proliferation.[2] Pharmacological inhibition of HPK1 is therefore being explored as a strategy to boost T-cell mediated anti-tumor immunity, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1 antibodies.[7]
Biochemical and Cellular Performance
This compound and BGB-15025 are both highly potent inhibitors of HPK1 with nanomolar efficacy in biochemical assays. BGB-15025 demonstrates slightly greater potency with a biochemical IC50 of 1.04 nM compared to 2.6 nM for this compound.[7][8] Both compounds exhibit good selectivity profiles, a crucial attribute for minimizing off-target effects.
Data Presentation: In Vitro Performance
| Parameter | This compound (Compound 24) | BGB-15025 | Reference |
| Biochemical HPK1 IC50 | 2.6 nM | 1.04 nM (at Km ATP) | [4][7][8] |
| Cellular pSLP-76 IC50 | ~50 nM (Human T-cell assay) | 150 ± 14 nM (Jurkat cells) | [4] |
| IL-2 Production EC50 | Not explicitly stated | 267 ± 39 nM (Jurkat cells) | [4] |
Note: Cellular assay data may not be directly comparable due to different cell lines and experimental conditions.
Data Presentation: Kinase Selectivity
Both inhibitors have been profiled for selectivity against other kinases, particularly within the MAP4K family, to which HPK1 belongs.
This compound Selectivity Profile: When tested in a panel of over 300 kinases, this compound was found to be highly selective.[4]
| Kinase | Selectivity (Fold vs. HPK1) | IC50 (nM) |
| HPK1 (MAP4K1) | 1x | 2.6 |
| GLK (MAP4K3) | 54x | 140 |
| GCK (MAP4K2) | 390x | >1000 |
| HGK (MAP4K4) | 466x | >1000 |
| KHS (MAP4K5) | 395x | >1000 |
| MINK (MAP4K6) | 577x | >1000 |
| IRAK4 | 23x | 59 |
(Data derived from Degnan AP, et al., 2021)[4][9]
BGB-15025 Selectivity Profile: BGB-15025 also shows a good selectivity profile against other MAP4K family members.[7]
| Kinase | IC50 (nM) | Assay Condition |
| MAP4K1 (HPK1) | 1.04 | Km ATP |
| MAP4K1 (HPK1) | 62 | 1mM ATP |
| MAP4K2 (GCK) | >10000 | 1mM ATP |
| MAP4K3 (GLK) | 5520 | 1mM ATP |
| MAP4K4 (HGK) | >10000 | 1mM ATP |
| MAP4K5 (KHS) | 362 | 1mM ATP |
| MAP4K6 (MINK1) | >10000 | 1mM ATP |
(Data derived from Liu Y, et al., 2022)[7]
In Vivo Efficacy and Pharmacokinetics
Both compounds have demonstrated anti-tumor activity in preclinical syngeneic mouse models, particularly in combination with anti-PD-1 therapy.
Data Presentation: In Vivo Performance
| Parameter | This compound | BGB-15025 | Reference |
| Syngeneic Models | MC38 (colorectal) | GL261 (glioma), CT26 (colorectal), EMT-6 (breast) | |
| Combination Therapy | Robust enhancement of anti-PD-1 efficacy. 100% cure rate vs 20% with anti-PD-1 alone in MC38 model. | Demonstrated combination effect with anti-PD-1 antibody in CT26 and EMT-6 models. | |
| Single Agent Activity | Not explicitly stated | Anti-tumor activity in GL261 tumor model. | [7] |
| Clinical Status | Preclinical | Phase I clinical trial (NCT04649385) | [7][10] |
Data Presentation: Pharmacokinetics (Mouse)
| Parameter | This compound | BGB-15025 |
| Administration Route | Oral (p.o.), Intravenous (i.v.) | Oral (p.o.) |
| Oral Bioavailability | ~100% | Orally bioavailable (exact % not stated) |
| Plasma Clearance (i.v.) | 43 mL/min/kg (at 1 mg/kg) | Not stated |
| Volume of Distribution (i.v.) | 4.4 L/kg (at 1 mg/kg) | Not stated |
| Oral Cmax (20 mg/kg) | 5.3 µM | Not stated |
| Oral AUC₀₋₂₄h (20 mg/kg) | 19 µM·h | Not stated |
(this compound data derived from Degnan AP, et al., 2021)[9]
Signaling Pathways and Experimental Workflows
Caption: HPK1 negatively regulates TCR signaling.
Caption: General workflow for HPK1 inhibitor evaluation.
Caption: Key comparison points for this compound and BGB-15025.
Experimental Protocols
Detailed experimental procedures are crucial for the interpretation and replication of results. Below are generalized protocols for the key assays cited in the analysis of this compound and BGB-15025.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the enzymatic activity of HPK1 by measuring the amount of ADP produced from ATP during the phosphorylation reaction.
-
Reagents: Recombinant human HPK1 enzyme, kinase buffer, ATP, a suitable substrate (e.g., Myelin Basic Protein), and a detection reagent like ADP-Glo™.
-
Procedure:
-
Add the test inhibitor (this compound or BGB-15025) at various concentrations to the wells of a 384-well plate. Include a DMSO control.
-
Add the HPK1 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which depletes the remaining ATP.
-
Add a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescent signal, which is directly proportional to HPK1 activity.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.[11]
-
Cellular Phospho-SLP76 (pSLP-76) Assay
This assay measures the ability of an inhibitor to block the phosphorylation of HPK1's direct substrate, SLP-76, in a cellular context.
-
Cell Line: Human T-cell lines like Jurkat or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.[6][12]
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test inhibitor or DMSO vehicle control for a specified time.
-
Stimulate the cells to activate the TCR pathway and induce HPK1 activity. This is typically done using anti-CD3/CD28 antibodies or other stimulants like H₂O₂.[12][13]
-
After stimulation, lyse the cells to release intracellular proteins.
-
Quantify the level of phosphorylated SLP-76 (Ser376) in the cell lysates using a sensitive immunoassay, such as a sandwich ELISA or a TR-FRET assay.[6][13] These assays use a capture antibody specific for total SLP-76 and a detection antibody specific for the phosphorylated form.
-
Calculate the IC50 value, representing the concentration of inhibitor required to reduce the pSLP-76 signal by 50%.
-
In Vivo Syngeneic Mouse Tumor Model
This experiment evaluates the anti-tumor efficacy of the inhibitors in immunocompetent mice bearing tumors derived from a compatible mouse cell line.
-
Animal Model: Syngeneic mouse strains (e.g., C57BL/6 or BALB/c) are used.
-
Tumor Cell Lines: Common cell lines include MC38 or CT26 (colon carcinoma), and EMT-6 (breast cancer).[7][14][15]
-
Procedure:
-
Tumor cells are implanted subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.[16]
-
Treatment groups may include: Vehicle control, inhibitor monotherapy (e.g., this compound or BGB-15025 administered orally), anti-PD-1 antibody monotherapy (administered intraperitoneally), and a combination of the inhibitor and the anti-PD-1 antibody.
-
Treatments are administered according to a defined schedule (e.g., daily for the inhibitor, twice weekly for the antibody).
-
Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Efficacy is determined by comparing the tumor growth inhibition (TGI) between the treatment groups and the vehicle control group. At the end of the study, tumors and spleens may be harvested for pharmacodynamic and immune cell analysis.[17]
-
Conclusion
Both this compound and BGB-15025 are potent and selective inhibitors of HPK1 that have demonstrated significant promise in preclinical models of cancer immunotherapy.
-
BGB-15025 shows slightly higher biochemical potency and has progressed into Phase I clinical trials, indicating a clear path toward potential clinical application.[7][10] Its efficacy has been demonstrated across multiple syngeneic models as both a single agent and in combination therapy.[7]
-
This compound exhibits excellent oral bioavailability in mice and has shown dramatic, curative-intent efficacy in the MC38 colorectal cancer model when combined with an anti-PD-1 antibody.[9] Its comprehensive preclinical characterization provides a strong rationale for its potential as an immunotherapeutic agent.
The data presented in this guide, derived from publicly available sources, suggests that HPK1 inhibition is a viable and potent strategy for enhancing anti-tumor immunity. The continued development and clinical investigation of inhibitors like BGB-15025 will be critical in validating the therapeutic potential of this target for patients with cancer.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. beonemedinfo.com [beonemedinfo.com]
- 11. biofeng.com [biofeng.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Modeling Immune Checkpoint Inhibitor Efficacy in Syngeneic Mouse Tumors in an Ex Vivo Immuno-Oncology Dynamic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncodesign-services.com [oncodesign-services.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective assessment of the kinase inhibitor Hpk1-IN-7's specificity against related kinases, supported by experimental data and detailed protocols.
This compound, also known as compound 24, has emerged as a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell receptor signaling.[1][2][3][4][5] Its efficacy in enhancing anti-tumor immunity in combination with checkpoint inhibitors has positioned it as a promising candidate for cancer immunotherapy.[6] A key determinant of its therapeutic potential and safety profile is its selectivity for HPK1 over other structurally similar kinases. This guide delves into the specificity of this compound, presenting quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Kinase Inhibition Profile of this compound
The selectivity of this compound has been evaluated against a panel of related kinases, particularly within the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, to which HPK1 (MAP4K1) belongs. The following table summarizes the inhibitory activity (IC50) of this compound against HPK1 and other kinases.
| Kinase Target | Alias | Family | This compound IC50 (nM) | Selectivity Fold (vs. HPK1) |
| HPK1 | MAP4K1 | MAP4K | 2.6 | 1 |
| GCK | MAP4K2 | MAP4K | >1000 | >385 |
| GLK | MAP4K3 | MAP4K | 140 | 54 |
| HGK | MAP4K4 | MAP4K | >1000 | >385 |
| KHS | MAP4K5 | MAP4K | >1000 | >385 |
| MINK | MAP4K6 | MAP4K | >1000 | >385 |
| IRAK4 | - | IRAK | 59 | 23 |
Data compiled from Degnan et al., ACS Med Chem Lett. 2021.[3]
The data clearly demonstrates that this compound is a highly potent inhibitor of HPK1 with an IC50 value of 2.6 nM.[6] Notably, it exhibits significant selectivity against other members of the MAP4K family. For instance, it is over 385-fold more selective for HPK1 than for GCK, HGK, KHS, and MINK.[3] While it shows some activity against GLK (MAP4K3) and IRAK4, it maintains a 54-fold and 23-fold selectivity, respectively.[3][6]
Experimental Protocols
The determination of kinase inhibition potency and selectivity is crucial for the characterization of small molecule inhibitors. Below are detailed methodologies for common biochemical assays used in such evaluations.
Caliper-Based Biochemical Kinase Assay (Method used for this compound)
This assay quantifies the enzymatic activity of the kinase by measuring the phosphorylation of a substrate.
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (or other test compounds)
-
Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, 50 mM EDTA)
-
Streptavidin-coated sensor plate
-
Caliper Life Sciences EZ Reader II
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 50 nL of the compound dilutions.
-
Add 5 µL of the enzyme solution (containing HPK1 in assay buffer) to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate solution (containing peptide substrate and ATP in assay buffer).
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by adding 10 µL of the stop solution.
-
Transfer the reaction mixture to a streptavidin-coated sensor plate.
-
Analyze the plate on the Caliper EZ Reader II, which measures the ratio of phosphorylated to unphosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinase
-
Substrate (protein or peptide)
-
ATP
-
Kinase Assay Buffer
-
Test compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White opaque multi-well plates
Procedure:
-
Set up the kinase reaction in a white opaque multi-well plate, including the kinase, substrate, ATP, and test compound in the appropriate buffer.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ADP produced is proportional to the luminescent signal, which is then used to determine the kinase activity and the inhibitory effect of the compound.
Visualizing the Context: Signaling Pathway and Experimental Workflow
To better understand the role of this compound, the following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for assessing kinase inhibitor specificity.
Caption: HPK1 signaling pathway in T-cell activation.
Caption: Experimental workflow for kinase inhibitor profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1 - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Hpk1-IN-7's Anti-Tumor Effects Across Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hpk1-IN-7 with Alternative HPK1 Inhibitors, Supported by Experimental Data.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cell-mediated cancer cell killing. This compound is a potent and orally active inhibitor of HPK1. This guide provides a comprehensive cross-validation of its anti-tumor effects in various preclinical models, alongside a comparison with other publicly disclosed HPK1 inhibitors in development.
At a Glance: this compound vs. The Field
The landscape of HPK1 inhibitors is rapidly evolving, with several candidates progressing through preclinical and clinical development. This section provides a comparative summary of key quantitative data to facilitate an objective assessment of this compound's profile against its alternatives.
Table 1: In Vitro Potency and Selectivity of HPK1 Inhibitors
| Compound | Developer | HPK1 IC50 (nM) | Selectivity Profile |
| This compound | - | 2.6[1][2] | IRAK4 (59 nM), GLK (140 nM)[1][2] |
| NDI-101150 | Nimbus Therapeutics | 0.7 | 377-fold selectivity over GLK |
| Unnamed Compound | Insilico Medicine | 10.4 | Selectivity against a panel of TCR-related kinases and MAP4K family members (IC50s: 85-665 nM)[3] |
| CFI-402411 | Treadwell Therapeutics | 4.0 ± 1.3 | Not specified |
| GRC 54276 | Glenmark Pharmaceuticals | Sub-nanomolar | Not specified |
| BGB-15025 | BeiGene | Not specified | Potent and selective |
| Gilead Compound | Gilead Sciences | Sub-nanomolar | Good selectivity against MAP4K family members[4] |
Note: Data is compiled from publicly available sources. Direct head-to-head comparisons in the same assays are limited.
Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors
| Compound | Tumor Model | Dosing Regimen | Monotherapy Efficacy | Combination Efficacy (with anti-PD1/PD-L1) |
| This compound | MC38 (colorectal) | 100 mg/kg, p.o., BID | Data not available | 100% cure rate (vs. 20% with anti-PD1 alone)[1] |
| NDI-101150 | EMT-6 (breast) | 75 mg/kg, p.o. | Complete response in 7 out of 10 mice | Not specified |
| Unnamed Compound | CT26 (colorectal) | 30 mg/kg, p.o., BID | 42% Tumor Growth Inhibition (TGI)[3] | 95% TGI[3] |
| GRC 54276 | CT26 (colorectal) | Not specified | Strong TGI | Enhanced efficacy with anti-CTLA4 |
| GRC 54276 | MC38-hPD-L1 | Not specified | Not specified | Robustly enhanced complete tumor rejections with Atezolizumab |
| BGB-15025 | Multiple Models | Not specified | Preliminary antitumor effects | Enhanced antitumor effects |
| Gilead Compound | Not specified | Not specified | Enhanced tumor growth control | Enhanced tumor growth control |
Disclaimer: The in vivo efficacy data presented is from different studies and tumor models, which limits direct comparability. The lack of standardized experimental conditions across these studies necessitates careful interpretation of the results.
Deep Dive: Experimental Methodologies
To ensure a thorough understanding of the presented data, this section details the experimental protocols for the key in vivo studies cited.
MC38 Syngeneic Tumor Model
The MC38 murine colon adenocarcinoma model is a widely used tool for evaluating immuno-oncology agents.
-
Cell Line: MC38 (mouse colon adenocarcinoma)
-
Mouse Strain: C57BL/6
-
Implantation: Typically, 1 x 10^6 MC38 cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: Treatment is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Dosing Regimen: In the cited study, this compound was administered orally at a dose of 100 mg/kg twice daily for 28 days in combination with an anti-PD1 antibody.[1]
CT26 Syngeneic Tumor Model
The CT26 model, another murine colon carcinoma, is also frequently used to assess the efficacy of immunotherapies.
-
Cell Line: CT26 (mouse colon carcinoma)
-
Mouse Strain: BALB/c
-
Implantation: Subcutaneous injection of 1 x 10^6 CT26 cells into the flank.
-
Tumor Growth Monitoring: Regular measurement of tumor volume with calipers.
-
Treatment Initiation: Dosing begins when tumors reach a specified volume.
-
Insilico Medicine Compound Dosing: The unnamed inhibitor was administered orally at 30 mg/kg twice daily.[3]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental processes, the following diagrams were generated using the Graphviz DOT language.
HPK1 Signaling Pathway
HPK1 acts as a crucial negative regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates and activates downstream targets, ultimately leading to the suppression of T-cell activation and proliferation.
Caption: Simplified HPK1 signaling pathway in T-cells.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for assessing the anti-tumor efficacy of HPK1 inhibitors in syngeneic mouse models.
Caption: General workflow for in vivo tumor model studies.
Conclusion
This compound demonstrates high potency in vitro and robust anti-tumor efficacy in the MC38 syngeneic model when used in combination with an anti-PD1 antibody. While direct comparisons are challenging due to the lack of standardized reporting and head-to-head studies, the available data suggests that this compound is a promising candidate within the competitive landscape of HPK1 inhibitors. The strong synergistic effect observed with checkpoint blockade highlights a key therapeutic strategy for this class of molecules. Further studies, particularly those evaluating monotherapy efficacy and direct comparisons with other HPK1 inhibitors in the same tumor models, will be crucial for definitively positioning this compound in the field of cancer immunotherapy.
References
Hpk1-IN-7: A Comparative Analysis of In Vitro and In Vivo Potency
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo potency of Hpk1-IN-7, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound has emerged as a significant tool in immuno-oncology research due to its ability to enhance anti-tumor immunity. This guide delves into the specifics of its performance, offering a clear comparison with other relevant kinases and detailing the protocols for key experiments.
Quantitative Potency and Selectivity of this compound
The potency and selectivity of this compound have been characterized through in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against HPK1 and a panel of other kinases, demonstrating its high potency and selectivity.
| Target Kinase | IC50 (nM) |
| HPK1 | 2.6 [1][2][3][4] |
| IRAK4 | 59[1][2][3][4] |
| GLK (MAP4K3) | 140[1][2][3][4] |
| Fms/CSFR | 3.2[4] |
| FLT3 | 25.4[4] |
| AMPKA1 | 44.3[4] |
| cKIT | 45.7[4] |
| MST1 | 55.1[4] |
In Vivo Efficacy of this compound
The in vivo anti-tumor activity of this compound was evaluated in a syngeneic mouse model of colorectal cancer (MC38). The data below highlights its pharmacokinetic properties and its efficacy in combination with anti-PD-1 therapy.
| Parameter | Value | Conditions |
| Dosing Regimen | 100 mg/kg, twice daily for 28 days[1][2][4] | Oral administration in MC38 syngeneic tumor model[1][2][4] |
| Plasma Clearance | 43 mL/min/kg[1][2][4] | Intravenous administration (1 mg/kg) in mice[1][2][4] |
| Volume of Distribution | 4.4 L/kg[1][2][4] | Intravenous administration (1 mg/kg) in mice[1][2][4] |
| Cmax | 5.3 µM[1][2][4] | Oral administration (20 mg/kg)[1][2][4] |
| AUC0-24h | 19 µM·h[1][2][4] | Oral administration (20 mg/kg)[1][2][4] |
| Oral Bioavailability | ~100%[1][2][4] | Calculated from pharmacokinetic studies[1][2][4] |
| Efficacy | 100% cure rate with anti-PD-1 vs. 20% with anti-PD-1 alone[1][4] | MC38 syngeneic tumor model[1][4] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the HPK1 signaling pathway and the workflows for the in vitro and in vivo studies.
References
- 1. 2.9. Radioactive In Vitro Kinase assay [bio-protocol.org]
- 2. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 4. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
A Head-to-Head Comparison of Novel HPK1 Inhibitors for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cells. This guide provides a head-to-head comparison of novel HPK1 inhibitors, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable compounds for their studies.
Performance Comparison of Novel HPK1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of several novel HPK1 inhibitors based on publicly available data.
Table 1: Biochemical Potency (IC50) of Novel HPK1 Inhibitors
| Inhibitor | Chemical Scaffold | HPK1 IC50 (nM) | Kinase Selectivity Highlights | Developer/Source |
| CFI-402411 | Undisclosed | 4.0 ± 1.3 | Potent and selective | Treadwell Therapeutics |
| BGB-15025 | Undisclosed | Undisclosed | Investigational HPK1 inhibitor | BeiGene |
| NDI-101150 | Undisclosed | Undisclosed | Potent and selective oral inhibitor | Nimbus Therapeutics |
| Compound K | Undisclosed | 2.6 | >50-fold selectivity over MAP4K family | Bristol Myers Squibb |
| Compound 22 | Diaminopyrimidine carboxamide | 0.061 | Highly potent | Vara et al. (2021) |
| GNE-1858 | Spiro-azaindoline | 1.9 | Potent inhibitory effects | Wu et al. (2019) |
| XHS | Piperazine analog | 2.6 | Potent HPK1 inhibitor | Yu et al. (2021) |
| M074-2865 | Undisclosed | 2,930 ± 90 | Identified via virtual screening | --INVALID-LINK-- |
| ISR-05 | 4H-Pyrido[1,2-a] thieno[2,3-d] pyrimidin-4-one | 24,200 ± 5,070 | Novel scaffold | --INVALID-LINK-- |
| ISR-03 | Quinolin-2(1H)-one | 43,900 ± 134 | Novel scaffold | --INVALID-LINK-- |
| Compound 1 | Undisclosed | 0.0465 | >100-fold selectivity against 260 kinases | --INVALID-LINK-- |
| Compound 15b | Isoindoline analog | 3.1 | More potent than Compound 11d | --INVALID-LINK-- |
Table 2: Cellular Activity of Novel HPK1 Inhibitors
| Inhibitor | Cellular Assay | Cell Type | Endpoint | Observed Effect |
| XHS | pSLP-76 PBMC assay | Human PBMCs | IC50 | 600 nM |
| Compound 1 | pSLP-76 ELISA | Human | IC50 | < 20 nM |
| Compound 15b | IL-2 and IFN-γ secretion | Human PBMCs | Increased secretion | Significantly induced production |
| Bosutinib | pSLP-76 assay | Jurkat T cells | IC50 | ~500-700 nM |
| Bosutinib | IL-2 secretion | Jurkat T cells | Decreased secretion | Dose-dependent decrease |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for HPK1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of HPK1 inhibitors.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Reagents : Recombinant human HPK1, kinase buffer, ATP, substrate (e.g., Myelin Basic Protein), and the test inhibitor.
-
Procedure :
-
Prepare serial dilutions of the HPK1 inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor solution.
-
Add the HPK1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[1][2][3]
Cellular Phospho-SLP-76 (pSLP-76) Assay
This assay measures the phosphorylation of SLP-76 at Serine 376, a direct downstream target of HPK1, in a cellular context.
-
Cell Culture : Use a relevant cell line (e.g., Jurkat T-cells) or primary human peripheral blood mononuclear cells (PBMCs).
-
Procedure :
-
Pre-incubate the cells with various concentrations of the HPK1 inhibitor.
-
Stimulate the cells to activate the T-cell receptor (TCR) pathway (e.g., with anti-CD3/CD28 antibodies).
-
Lyse the cells to extract proteins.
-
Quantify pSLP-76 levels using methods such as Western Blot, ELISA, or bead-based immunoassays (e.g., AlphaLISA, HTRF).
-
-
Data Analysis : Determine the concentration of the inhibitor that causes a 50% reduction in the pSLP-76 signal.[4][5][6][7]
IL-2 Secretion Assay
This functional assay measures the secretion of Interleukin-2 (IL-2), a key cytokine indicating T-cell activation.
-
Cell Culture : Isolate PBMCs from healthy donors.
-
Procedure :
-
Culture PBMCs in the presence of the HPK1 inhibitor.
-
Stimulate the cells with an antigen or mitogen (e.g., PHA, anti-CD3/CD28).
-
After an incubation period (e.g., 24-72 hours), collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit or a bead-based immunoassay.
-
-
Data Analysis : Compare the amount of IL-2 secreted by inhibitor-treated cells to that of untreated controls.[8][9][10][11]
In Vivo Efficacy Studies (Syngeneic Mouse Models)
These studies evaluate the anti-tumor efficacy of HPK1 inhibitors in a setting with a competent immune system.
-
Animal Model : Use immunocompetent mice (e.g., C57BL/6 or BALB/c) engrafted with a syngeneic tumor cell line (e.g., MC38, CT26).
-
Procedure :
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, inhibitor alone, checkpoint inhibitor alone, combination).
-
Administer the HPK1 inhibitor and other treatments according to the planned dosing schedule.
-
Monitor tumor growth by measuring tumor volume regularly.
-
At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration).
-
-
Data Analysis : Compare tumor growth inhibition between the different treatment groups.[12][13][14]
References
- 1. biofeng.com [biofeng.com]
- 2. wp.ryvu.com [wp.ryvu.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Safety Operating Guide
Navigating the Disposal of Hpk1-IN-7: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the Potent Kinase Inhibitor Hpk1-IN-7
For researchers and drug development professionals, the proper handling and disposal of potent compounds like this compound, a highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of laboratory chemical waste provide a clear framework for its safe management. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible handling of this compound.
General Disposal Procedures for this compound
As this compound is a biologically active small molecule, it should be treated as hazardous chemical waste. The following step-by-step guidance, based on general laboratory safety protocols, should be followed. Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations before proceeding.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation: Do not dispose of this compound down the drain or in regular trash.[1][2] All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated into a dedicated, clearly labeled hazardous waste container.[2][3]
-
Waste Container: Use a container that is compatible with the chemical waste.[3][4] The original container of the chemical is often a good choice.[4] The container must be in good condition, with a secure lid, and free from leaks.[3]
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2][3] Do not use abbreviations.[3] The label should also include the date when the waste was first added to the container.[2]
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.[1][2]
-
Disposal Request: Once the waste container is full, or if you are no longer generating this type of waste, contact your institution's EHS department to arrange for professional disposal.[2][4] They will ensure the waste is managed in compliance with all regulatory requirements.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, a potent and orally active inhibitor of HPK1.[5]
| Property | Value | Source |
| IC50 (HPK1) | 2.6 nM | [5] |
| IC50 (IRAK4) | 59 nM | [5] |
| IC50 (GLK) | 140 nM | [5] |
| Molecular Formula | C₂₄H₂₂N₆O₄ | PubChem |
| Molecular Weight | 458.5 g/mol | PubChem |
Experimental Protocol: In Vivo Efficacy in a Syngeneic Tumor Model
The following protocol describes an in vivo experiment to evaluate the efficacy of this compound in a colorectal cancer model.[5][6]
-
Animal Model: The experiment utilizes the MC38 syngeneic tumor model in mice.[5][6]
-
Drug Formulation: A working solution of this compound is prepared. For example, a 1 mL working solution can be made by adding 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300, mixing, then adding 50 µL of Tween-80, mixing again, and finally adding 450 µL of saline.[5][6]
-
Dosing: this compound is administered orally at a dose of 100 mg/kg.[5][6]
-
Treatment Schedule: The administration is performed twice daily for a period of 28 days.[5][6]
-
Combination Therapy: In some arms of the study, this compound is administered in combination with an anti-PD1 antibody to assess synergistic effects.[5]
-
Outcome Measurement: The efficacy of the treatment is evaluated by monitoring tumor growth inhibition. The study that this protocol is based on reported a 100% cure rate with the combination therapy compared to a 20% cure rate with anti-PD1 alone.[5]
Visualizing Workflows
To further clarify the procedural steps, the following diagrams illustrate the general chemical waste disposal workflow and the in vivo experimental protocol.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. vumc.org [vumc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | HPK1 inhibitor | CAS 2320462-65-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for Hpk1-IN-7
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Hpk1-IN-7, a potent kinase inhibitor. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent, biologically active small molecules.
Hazard Identification and Risk Assessment
Key Chemical and Biological Data
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₂N₆O₄ | PubChem |
| Molecular Weight | 458.5 g/mol | PubChem |
| Physical State | Solid | MedchemExpress |
| IC₅₀ for HPK1 | 2.6 nM | MedchemExpress |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its solid form or in solution. Proper donning and doffing procedures are critical to prevent exposure.
Required PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Gloves | Double pair of nitrile gloves, powder-free. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection.[1] |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects eyes from splashes or airborne particles.[2][3] |
| Lab Coat | Disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs.[2][3] | Protects skin and personal clothing from contamination. |
| Respiratory | An N95-rated respirator or higher. | Required when handling the powdered form outside of a certified chemical fume hood to prevent inhalation.[2] |
Safe Handling and Experimental Workflow
All handling of powdered this compound must be conducted in a certified chemical fume hood or a glove box to minimize the risk of inhalation.
Experimental Protocol: Preparation of a Stock Solution
-
Preparation: Before starting, ensure the chemical fume hood is clean and operational. Assemble all necessary equipment, including vials, solvent (e.g., DMSO), and pipettes.
-
Weighing: Weigh the required amount of this compound powder in a tared, sealed container within the fume hood.
-
Solubilization: Add the appropriate volume of solvent to the vial containing the this compound powder. Cap the vial securely and vortex until the solid is completely dissolved.
-
Storage: Store the stock solution at the recommended temperature.
Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid | -20°C | 3 years |
| In solvent | -80°C | 6 months |
Data sourced from vendor information.
Below is a diagram illustrating the safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
